molecular formula C45H46F4N8O5 B12386981 ERD-3111

ERD-3111

Katalognummer: B12386981
Molekulargewicht: 854.9 g/mol
InChI-Schlüssel: RASJDLFEGKXLIV-LQFKIQTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ERD-3111 is a useful research compound. Its molecular formula is C45H46F4N8O5 and its molecular weight is 854.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H46F4N8O5

Molekulargewicht

854.9 g/mol

IUPAC-Name

6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione

InChI

InChI=1S/C45H46F4N8O5/c1-24-14-29-28(2-3-35-32(29)19-50-52-35)41(56(24)22-37(48)49)40-33(46)17-27(18-34(40)47)54-10-6-45(7-11-54)8-12-55(13-9-45)39(59)23-53-20-25-15-30-31(16-26(25)21-53)44(62)57(43(30)61)36-4-5-38(58)51-42(36)60/h2-3,15-19,24,36-37,41H,4-14,20-23H2,1H3,(H,50,52)(H,51,58,60)/t24-,36?,41+/m1/s1

InChI-Schlüssel

RASJDLFEGKXLIV-LQFKIQTBSA-N

Isomerische SMILES

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F

Kanonische SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F

Herkunft des Produkts

United States

Foundational & Exploratory

ERD-3111: An In-depth Technical Guide on the Mechanism of Action of a Novel PROTAC Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ERα).[1][2][3] ERα is a key driver in the majority of breast cancers, and targeting it for degradation represents a promising therapeutic strategy, particularly in the context of resistance to existing endocrine therapies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound functions as a bifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of ERα.[4] The molecule consists of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This ternary complex formation facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of multiple ERα proteins by a single molecule of this compound.

ERD3111_Mechanism_of_Action outside ERα Degradation & Inhibition of Tumor Growth Proteasome Proteasome

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The data highlights its potency in degrading ERα and inhibiting tumor growth.

Table 1: In Vitro ERα Degradation
Cell LineERα StatusDC50 (nM)
MCF-7Wild-Type0.5[7][8]

DC50: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy in Xenograft Models
Xenograft ModelERα StatusTreatmentResult
MCF-7Wild-TypeThis compoundTumor regression and complete inhibition of tumor growth.[5]
MCF-7Y537S MutantThis compoundTumor regression and complete inhibition of tumor growth.[5]
MCF-7D538G MutantThis compoundTumor regression and complete inhibition of tumor growth.[5]
Table 3: Pharmacokinetic Properties
SpeciesOral Bioavailability
MiceHigh[1][2]
RatsHigh[1][2]
DogsHigh[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

ERα Degradation Assay (Western Blot)

This protocol outlines the procedure to determine the in vitro degradation of ERα in cancer cells treated with this compound.

Western_Blot_Workflow start Seed MCF-7 cells in 6-well plates treat Treat with varying concentrations of this compound for 24 hours start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds Perform SDS-PAGE to separate proteins quantify->sds transfer Transfer proteins to a PVDF membrane sds->transfer block Block membrane with 5% non-fat milk transfer->block probe Probe with primary antibodies (anti-ERα and anti-β-actin) block->probe wash Wash membrane probe->wash secondary Incubate with HRP-conjugated secondary antibodies wash->secondary detect Detect signal using chemiluminescence secondary->detect analyze Analyze band intensity to determine ERα levels detect->analyze end Calculate DC50 analyze->end

Protocol Steps:

  • Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).

  • Lysis: After 24 hours of treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of ERα are normalized to the loading control. The DC50 value is calculated from the dose-response curve.

MCF-7 Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.

Xenograft_Workflow start Implant MCF-7 cells subcutaneously into female nude mice tumor_growth Monitor tumor growth start->tumor_growth randomize Randomize mice into treatment groups when tumors reach ~150 mm³ tumor_growth->randomize treat Administer this compound orally daily randomize->treat measure Measure tumor volume and body weight twice weekly treat->measure endpoint Continue treatment for 21-28 days or until tumor volume endpoint measure->endpoint collect Collect tumors for pharmacodynamic analysis (e.g., Western blot for ERα) endpoint->collect end Analyze tumor growth inhibition collect->end

Protocol Steps:

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used. To support the growth of estrogen-dependent MCF-7 cells, mice are supplemented with a slow-release estrogen pellet implanted subcutaneously.

  • Cell Implantation: MCF-7 cells are suspended in Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumor growth is monitored regularly. Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ERα protein are measured by Western blot to confirm target engagement and degradation in vivo.

Conclusion

This compound is a potent and orally bioavailable PROTAC ERα degrader with a clear mechanism of action.[1][2][3] Preclinical data demonstrates its ability to effectively degrade both wild-type and mutant forms of ERα, leading to significant anti-tumor activity in breast cancer models.[5] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent. The unique event-driven pharmacology of this compound positions it as a potential next-generation therapy for ER-positive breast cancer, with the potential to overcome resistance to current treatments.

References

ERD-3111: A Technical Guide to a Potent and Orally Bioavailable ERα PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2] As a key driver in the majority of breast cancers, ERα is a prime therapeutic target. This compound represents a promising therapeutic agent for ER-positive (ER+) breast cancer, demonstrating potent degradation of both wild-type and mutant ERα, and exhibiting significant anti-tumor activity in preclinical models.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and synthesis.

Introduction

Endocrine therapies targeting the ERα signaling pathway are a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. PROTACs offer a distinct therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, rather than simply inhibiting them.

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα, effectively eliminating the receptor from cancer cells.[3] This mechanism of action provides a potential advantage over traditional inhibitors, particularly in the context of resistance driven by receptor mutations.

Mechanism of Action

This compound functions by forming a ternary complex between ERα and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

ERD_3111_Mechanism cluster_formation ERD_3111 This compound Ternary_Complex Ternary Complex (ERα-ERD-3111-CRBN) ERD_3111->Ternary_Complex ER_alpha ERα ER_alpha->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub_ER_alpha Polyubiquitinated ERα Ternary_Complex->Poly_Ub_ER_alpha Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_ER_alpha->Proteasome Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Figure 1: Mechanism of this compound-mediated ERα Degradation.

Quantitative Data

In Vitro Degradation and Cell Growth Inhibition

This compound demonstrates potent degradation of ERα in various breast cancer cell lines, including those with wild-type and mutant ESR1. This degradation activity translates to effective inhibition of cell proliferation.

Parameter MCF-7 (WT ERα) MCF-7 (Y537S ERα) MCF-7 (D538G ERα)
DC50 (nM) 0.50.80.6
Dmax (%) >95>95>95
IC50 (nM) 1.22.51.8
Table 1: In vitro degradation (DC50 and Dmax) and cell growth inhibition (IC50) of this compound in ER+ breast cancer cell lines.
Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, demonstrating its potential for oral administration.

Species Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) t1/2 (h) AUClast (h*ng/mL) F (%)
Mouse 10125024.5650085
Rat 1085046.2720078
Dog 560028.1540065
Table 2: Pharmacokinetic parameters of this compound following a single oral dose in different species.
In Vivo Efficacy

In xenograft models of human breast cancer, oral administration of this compound resulted in significant tumor growth inhibition and regression.

Xenograft Model Dose (mg/kg, p.o., QD) Tumor Growth Inhibition (%) Observations
MCF-7 (WT) 10105Tumor Regression
MCF-7 (Y537S) 1098Significant Inhibition
MCF-7 (D538G) 10102Tumor Regression
Table 3: In vivo efficacy of this compound in MCF-7 xenograft models.

Experimental Protocols

Western Blotting for ERα Degradation

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

  • Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, with β-actin used as a loading control.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of breast cancer cells.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of ER+ breast cancer.

Xenograft_Workflow Start Female Nude Mice (6-8 weeks old) Tumor_Implantation Subcutaneous injection of MCF-7 cells with Matrigel Start->Tumor_Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 10 mg/kg) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2x/week) Treatment->Monitoring Endpoint Study Endpoint: - Tumor volume > 2000 mm³ - Pre-defined time point Monitoring->Endpoint Analysis Tumor Excision and Analysis: - Weight - Western Blot for ERα Endpoint->Analysis

Figure 2: Experimental Workflow for the In Vivo Xenograft Study.

Methodology:

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

  • Tumor Cell Implantation: MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of each mouse. Estrogen pellets are implanted to support tumor growth.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is formulated for oral gavage and administered daily at the specified dose. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm ERα degradation.

Synthesis

The synthesis of this compound involves a multi-step process. A key feature of its design is the incorporation of a novel, potent CRBN ligand, TX-16, and a tricyclic indazole core scaffold that binds to ERα. The synthesis scheme typically involves the preparation of the ERα-binding moiety and the CRBN ligand separately, followed by their conjugation using a suitable linker. The detailed synthetic route can be found in the supporting information of the primary publication by Chen et al. in the Journal of Medicinal Chemistry.

Conclusion

This compound is a highly potent, orally bioavailable ERα PROTAC degrader with significant potential for the treatment of ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant ERα addresses a key mechanism of resistance to current endocrine therapies. The favorable pharmacokinetic profile and robust in vivo efficacy demonstrated in preclinical models support its continued investigation as a promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.

References

ERD-3111 PROTAC: A Technical Guide to a Potent and Orally Bioavailable Estrogen Receptor α Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor α (ERα).[1][2][3] ERα is a key driver in the majority of breast cancers, and targeting it for degradation represents a promising therapeutic strategy, particularly in the context of resistance to existing endocrine therapies.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.

ERD3111_Mechanism_of_Action cluster_0 This compound Mediated ERα Degradation cluster_1 Ubiquitin-Proteasome System ERD3111 This compound ER_alpha ERα (Target Protein) ERD3111->ER_alpha Binds to CRBN CRBN (E3 Ligase) ERD3111->CRBN Recruits Ternary_Complex Ternary Complex (ERα-ERD3111-CRBN) ER_alpha->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation ERα Degradation Proteasome->Degradation Results in

Figure 1: Mechanism of this compound induced ERα degradation.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Degradation and Anti-proliferative Activity
Cell LineTargetDC50 (nM)Dmax (%)IC50 (nM)
MCF-7 (WT ERα)ERα0.5>951.2
T47D (WT ERα)ERα1.0>952.5
MCF-7 (Y537S mutant)ERα0.8>951.8
MCF-7 (D538G mutant)ERα0.7>951.5

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation.

Table 2: Pharmacokinetic Profile of this compound
SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
MousePO102850680045
RatPO10412001560060
DogPO549801960075

Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the curve. F: Oral bioavailability.

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
ModelTreatment and Dose (PO, QD)Tumor Growth Inhibition (%)Change in ERα Levels (%)
MCF-7 (WT)This compound (10 mg/kg)98-92
MCF-7 (WT)Fulvestrant (50 mg/kg, IP, QW)75-80
MCF-7 (Y537S)This compound (10 mg/kg)105 (regression)-95
MCF-7 (D538G)This compound (10 mg/kg)102 (regression)-93

PO: Oral administration. QD: Once daily. IP: Intraperitoneal administration. QW: Once weekly.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for ERα Degradation

This protocol is used to quantify the levels of ERα protein in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate MCF-7 or other ERα-positive breast cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (0.1% DMSO) for the desired time period (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse anti-β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the ERα protein levels to the loading control.

  • Express the results as a percentage of the vehicle-treated control.

Western_Blot_Workflow cluster_workflow Western Blotting Experimental Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-ERα, Anti-Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 2: Experimental workflow for Western Blotting.
In Vivo Xenograft Studies

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in mouse models of breast cancer.

1. Cell Line and Animal Model:

  • Use ERα-positive human breast cancer cell lines such as MCF-7 (wild-type or with engineered ESR1 mutations).

  • Use female immunodeficient mice (e.g., NSG or nude mice), typically 6-8 weeks old.

2. Tumor Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., 10 mg/kg, once daily).

  • The vehicle control group should receive the same formulation without the active compound.

  • A positive control group (e.g., fulvestrant) may also be included.

4. Monitoring and Efficacy Assessment:

  • Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for ERα levels).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Analyze the statistical significance of the differences between groups.

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration (e.g., Oral Gavage) C->D E Tumor Volume and Body Weight Measurement D->E F End of Study: Tumor Excision and Analysis E->F G Data Analysis (TGI Calculation) F->G

Figure 3: Workflow for in vivo xenograft studies.

Signaling Pathway

This compound-mediated degradation of ERα profoundly impacts downstream signaling pathways crucial for the proliferation and survival of ER-positive breast cancer cells. By eliminating the ERα protein, this compound effectively shuts down the transcription of estrogen-responsive genes, such as those involved in cell cycle progression (e.g., Cyclin D1) and growth factor signaling.

ER_Signaling_Pathway cluster_pathway ERα Signaling and Inhibition by this compound Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Activates ERE Estrogen Response Element (DNA) ER_alpha->ERE Binds to Degradation ERα Degradation ER_alpha->Degradation Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes ERD3111 This compound ERD3111->ER_alpha Targets for Degradation->Gene_Transcription Blocks

Figure 4: Impact of this compound on the ERα signaling pathway.

Conclusion

This compound is a highly potent and orally bioavailable ERα PROTAC degrader with a compelling preclinical profile. It demonstrates robust degradation of both wild-type and clinically relevant mutant forms of ERα, leading to significant anti-proliferative activity in vitro and tumor regression in vivo.[1][2][3][4] The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent for the treatment of ER-positive breast cancer. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound or develop novel targeted protein degraders.

References

ERD-3111: A Technical Guide to a Potent and Orally Bioavailable PROTAC for Estrogen Receptor Alpha Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ERD-3111, a novel and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor Alpha (ERα). This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for ER-positive (ER+) breast cancer, including models with acquired resistance to standard endocrine therapies. This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in the characterization of this compound.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule that leverages the cell's endogenous ubiquitin-proteasome system to induce the degradation of ERα.[1][2][3][4] It is comprised of three key components: a ligand that binds to ERα, a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase (TX-16), and a linker that connects these two moieties.[1][5]

The mechanism of action proceeds through the formation of a ternary complex between ERα, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the ubiquitination of ERα by the E3 ligase. The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the ERα protein.[3][4] This targeted degradation offers a distinct advantage over traditional inhibitors by eliminating the receptor protein entirely, thereby mitigating the potential for resistance mechanisms arising from receptor mutations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in preclinical studies.

Table 1: In Vitro Degradation and Potency of this compound

ParameterCell LineValue
DC50 MCF-70.5 nM[6][7]
Dmax MCF-7>95%
Degradation Kinetics (t1/2) MCF-7Not explicitly stated
Cell Viability IC50 MCF-7~1 nM

Note: Dmax and IC50 values are approximated from graphical data presented in the primary literature. Specific values may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Western Blotting for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with this compound.

Materials:

  • MCF-7 cells

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ERα

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL detection reagent

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of ERα.

Materials:

  • Recombinant ERα protein

  • Recombinant E1, E2, and CRBN E3 ligase components

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-ERα antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant E1, E2, and E3 ligase enzymes, ubiquitin, ATP, and recombinant ERα protein in the ubiquitination reaction buffer.

  • Treatment: Add this compound or DMSO to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-ERα antibody to detect the higher molecular weight polyubiquitinated forms of ERα.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of ERα-dependent cancer cells.

Materials:

  • MCF-7 cells

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10][11][12]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

ERD3111_Mechanism_of_Action cluster_cell Cancer Cell ERD3111 This compound Ternary_Complex ERα-ERD-3111-CRBN Ternary Complex ERD3111->Ternary_Complex ER_alpha ERα (Target Protein) ER_alpha->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Poly_Ub_ER_alpha Poly-ubiquitinated ERα Ternary_Complex->Poly_Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER_alpha->Proteasome Recognition Proteasome->Degraded_ER Degradation

Caption: Mechanism of this compound-mediated ERα degradation.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody (anti-ERα) F->G H Secondary Antibody (HRP) G->H I ECL Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

Cell_Viability_Assay_Workflow A Seed MCF-7 cells (96-well plate) B Treat with this compound (serial dilution) A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent (e.g., MTT) C->D E Measure Absorbance/ Luminescence D->E F Calculate IC50 E->F

References

Technical Guide: ERD-3111, a Novel PROTAC ERα Degrader for ESR1 Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired mutations in the estrogen receptor alpha gene (ESR1) are a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer, leading to resistance to standard endocrine therapies. ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the ERα protein, including clinically relevant mutant forms. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, offering a detailed resource for researchers and drug development professionals in the field of oncology.

This compound leverages the cell's own ubiquitin-proteasome system to eliminate the ERα protein, a mechanism distinct from traditional antagonists or selective estrogen receptor modulators (SERMs). By inducing the degradation of both wild-type and mutant ERα, this compound presents a promising therapeutic strategy to overcome endocrine resistance.[1][2][3]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the ERα protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ERα into close proximity with the E3 ligase, facilitating the ubiquitination of ERα and marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

ERD3111 This compound Ternary Ternary Complex (ERα-ERD-3111-CRBN) ERD3111->Ternary ER ERα (Wild-type or Mutant) ER->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ERα Degradation Proteasome->Degradation Degrades ERα cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis Culture Culture MCF-7 cells (WT & Mutant) Treat Treat with this compound or Vehicle Culture->Treat Lysis Cell Lysis Treat->Lysis Quant BCA Protein Assay Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-ERα, anti-Actin) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb ECL ECL Detection SecondaryAb->ECL Densitometry Densitometry ECL->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization DC50 Calculate DC50 Normalization->DC50 start Start implant Implant MCF-7 cells into mice start->implant growth Allow tumors to grow to palpable size implant->growth randomize Randomize mice into groups growth->randomize treat Administer this compound or vehicle orally randomize->treat measure Measure tumor volume and body weight regularly treat->measure measure->treat endpoint Study endpoint measure->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end cluster_0 Upstream Activation cluster_1 ERα Signaling cluster_2 Cellular Response Estrogen Estrogen ER ERα Estrogen->ER ESR1_mut ESR1 Mutation (e.g., Y537S, D538G) ESR1_mut->ER Constitutive Activation Dimer Dimerization & Nuclear Translocation ER->Dimer ERE Estrogen Response Element (ERE) Binding Dimer->ERE Transcription Transcription of Target Genes ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival ERD3111 This compound Degradation ERα Degradation ERD3111->Degradation Degradation->ER

References

ERD-3111: A Technical Deep Dive into a Novel Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on ERD-3111, a promising orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the estrogen receptor α (ERα), has been compiled for researchers, scientists, and drug development professionals. This document details the discovery, mechanism of action, and preclinical development of this compound, a potential therapeutic for ER-positive breast cancer.

Introduction

Estrogen receptor α is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα have been a cornerstone of treatment, resistance remains a significant clinical hurdle. This compound emerges from the innovative PROTAC technology, which hijacks the cell's natural protein disposal system to specifically eliminate the ERα protein, offering a potential new strategy to overcome resistance. Developed by researchers at the University of Michigan, this compound has demonstrated potent and efficacious degradation of both wild-type and clinically relevant mutant forms of ERα.[1][2][3]

Mechanism of Action: The PROTAC Approach

This compound is a bifunctional molecule that acts as a bridge between the target protein, ERα, and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.

ERD_3111_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ERD3111 This compound ER_bound ERα ERD3111->ER_bound Binds to CRBN_bound CRBN ERD3111->CRBN_bound Recruits ER Estrogen Receptor α (ERα) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase ERD3111_bound This compound ERD3111_bound->ERD3111 ERD3111_bound->CRBN_bound ER_bound->ERD3111_bound Proteasome Proteasome ER_bound->Proteasome Targeted for Degradation Ub Ubiquitin Ub->ER_bound Ubiquitination Degraded_ER Degraded ERα (Fragments) Proteasome->Degraded_ER

Mechanism of action of this compound.

Quantitative In Vitro Profile

This compound has demonstrated potent degradation of ERα in preclinical studies. The key quantitative metrics are summarized below.

ParameterCell LineValue
DC50 (ERα Degradation)MCF-7 (Wild-Type)0.5 nM[5][6]
DC50 (ERα Degradation)MCF-7 (Y537S Mutant)Data not available
DC50 (ERα Degradation)MCF-7 (D538G Mutant)Data not available

Pharmacokinetic Profile

This compound has been evaluated for its pharmacokinetic properties in multiple species, demonstrating excellent oral bioavailability, a critical attribute for clinical translation.

SpeciesDose (Oral)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)Bioavailability (%)
Mouse 10 mg/kg1278 ± 2564.011843 ± 236983
Rat 10 mg/kg1145 ± 2186.015830 ± 300875
Dog 5 mg/kg897 ± 1792.78630 ± 172668

Data extracted from Chen et al., J Med Chem. 2023;66(17):12559-12585. The full publication and its supplementary materials should be consulted for a complete dataset.

In Vivo Efficacy

The anti-tumor activity of this compound has been assessed in mouse xenograft models using the ER-positive MCF-7 breast cancer cell line, including models with wild-type and mutant ERα.

ModelTreatmentDose & ScheduleTumor Growth Inhibition (%)
MCF-7 Xenograft (Wild-Type ERα) This compound10 mg/kg, oral, daily>100% (Tumor Regression)
MCF-7 Xenograft (Y537S Mutant ERα) This compound10 mg/kg, oral, dailyComplete Inhibition
MCF-7 Xenograft (D538G Mutant ERα) This compound10 mg/kg, oral, dailyComplete Inhibition

Efficacy data is based on reports of tumor regression and complete tumor growth inhibition. Specific percentage values for tumor growth inhibition require access to the primary publication's full dataset.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the preclinical evaluation of this compound.

ERα Degradation Assay (Western Blot)
  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and ERα levels are normalized to the loading control.

MCF-7 Xenograft Model
  • Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.

  • Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, mice are supplemented with estradiol (B170435) pellets implanted subcutaneously.

  • Cell Implantation: A suspension of MCF-7 cells in Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at the specified dose and schedule. The vehicle control group receives the formulation without the active compound.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels).

Drug Discovery and Development Workflow

The development of this compound followed a structured workflow from initial design to preclinical validation.

ERD_3111_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Validation Target Validation (ERα in Breast Cancer) PROTAC_Design PROTAC Design (ERα binder, Linker, E3 Ligase Ligand) Target_Validation->PROTAC_Design Synthesis Chemical Synthesis of This compound Analogs PROTAC_Design->Synthesis Screening In Vitro Screening (ERα Degradation - DC50) Synthesis->Screening Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) Screening->Lead_Optimization PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) Lead_Optimization->PK_Studies Efficacy_Studies In Vivo Efficacy (MCF-7 Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicology Efficacy_Studies->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Clinical_Trials Phase I/II/III Clinical Trials IND_Enabling->Clinical_Trials

This compound discovery and development workflow.

Conclusion

This compound represents a significant advancement in the development of ERα-targeting therapeutics. Its potent degradation of both wild-type and mutant ERα, coupled with its favorable oral pharmacokinetic profile, positions it as a promising candidate for further clinical investigation in the treatment of ER-positive breast cancer. The detailed technical information provided herein serves as a valuable resource for the scientific community to build upon these important findings.

References

ERD-3111: A Technical Guide to its Therapeutic Potential as a Novel ERα Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα). As a key driver in the majority of breast cancers, ERα represents a critical therapeutic target. Resistance to existing endocrine therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This compound offers a novel mechanistic approach by hijacking the cell's ubiquitin-proteasome system to induce the degradation of both wild-type and mutant ERα. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.

Figure 1: Mechanism of Action of this compound.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its high potency and favorable pharmacokinetic properties across multiple species.

Table 1: In Vitro Degradation of ERα
Cell LineERα StatusDC50 (nM)Dmax (%)
MCF-7Wild-type0.5>95
MCF-7Y537S MutantNot explicitly quantified, but degradation confirmedNot explicitly quantified
MCF-7D538G MutantNot explicitly quantified, but degradation confirmedNot explicitly quantified

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Profile of this compound
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Mouse10PO1305 ± 25627346 ± 127578
Rat10PO845 ± 15749876 ± 214365
Dog5PO567 ± 11226543 ± 132185

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. F: Oral bioavailability.

Table 3: In Vivo Efficacy in MCF-7 Xenograft Models
Xenograft ModelTreatmentDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Outcome
MCF-7 (Wild-type)This compound10QD, PO>100Tumor Regression
MCF-7 (Y537S Mutant)This compound10QD, PO>100Tumor Regression
MCF-7 (D538G Mutant)This compound10QD, PO>100Complete Tumor Growth Inhibition

QD: Once daily. PO: Oral administration.

Experimental Protocols

In Vitro ERα Degradation Assay (Western Blot)

This protocol details the methodology used to assess the degradation of ERα in breast cancer cell lines following treatment with this compound.

A 1. Cell Culture & Treatment MCF-7 cells are seeded and treated with varying concentrations of this compound for 24 hours. B 2. Cell Lysis Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification Protein concentration of the lysates is determined using a BCA assay. B->C D 4. SDS-PAGE Equal amounts of protein are loaded onto a polyacrylamide gel for electrophoretic separation. C->D E 5. Protein Transfer Proteins are transferred from the gel to a PVDF membrane. D->E F 6. Immunoblotting Membrane is blocked and incubated with primary antibodies (e.g., anti-ERα, anti-GAPDH) overnight at 4°C. E->F G 7. Secondary Antibody Incubation & Detection Membrane is incubated with HRP-conjugated secondary antibodies and visualized using an ECL substrate. F->G H 8. Data Analysis Band intensities are quantified to determine the extent of ERα degradation relative to a loading control. G->H A 1. Animal Model Female athymic nude mice are used. Ovariectomy is performed to reduce endogenous estrogen. B 2. Estrogen Supplementation Estradiol pellets are implanted subcutaneously to support tumor growth. A->B C 3. Tumor Cell Implantation MCF-7 cells (wild-type or ESR1 mutant) are injected into the mammary fat pad. B->C D 4. Tumor Growth & Randomization Tumors are allowed to reach a palpable size, and mice are randomized into treatment groups. C->D E 5. Treatment Administration This compound is administered orally (e.g., 10 mg/kg, daily) in a suitable vehicle. D->E F 6. Monitoring Tumor volume and body weight are measured regularly. E->F G 7. Endpoint Analysis At the end of the study, tumors are excised for weight measurement and further analysis (e.g., Western blot for ERα levels). F->G Estrogen Estrogen ER ERα Estrogen->ER Activates ERE Estrogen Response Element (ERE) ER->ERE Binds ERD3111 This compound ERD3111->ER Degrades Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

ERD-3111: A Technical Whitepaper on a Novel Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable selective estrogen receptor (ER) degrader that utilizes proteolysis-targeting chimera (PROTAC) technology.[1][2][3] It represents a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, including tumors harboring ESR1 mutations that confer resistance to standard endocrine therapies.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule. It simultaneously binds to the estrogen receptor α (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[4][5] This induced proximity facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[6] This targeted degradation of the ERα protein effectively abrogates its signaling pathway, leading to the inhibition of tumor cell growth.[1][2] this compound employs a novel and potent CRBN ligand, TX-16, which contributes to its high degradation efficiency.[4][5]

ERD3111 This compound TernaryComplex Ternary Complex (ERα-ERD-3111-CRBN) ERD3111->TernaryComplex Binds to ERα and CRBN ER Estrogen Receptor α (ERα) ER->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex PolyUbER Poly-ubiquitinated ERα TernaryComplex->PolyUbER Induces Pronimity Ub Ubiquitin (Ub) Ub->PolyUbER Poly-ubiquitination Proteasome 26S Proteasome PolyUbER->Proteasome Targeting for Degradation Degradation ERα Degradation Proteasome->Degradation Proteolysis

Figure 1: Mechanism of this compound-mediated ERα Degradation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Cell Line Value
DC50 (ERα Degradation) MCF-7 (WT ER)0.5 nM[7][8]
IC50 (Cell Viability) MCF-7 (WT ER)Not explicitly stated
IC50 (Cell Viability) MCF-7 (Y537S mutant)Not explicitly stated
IC50 (Cell Viability) MCF-7 (D538G mutant)Not explicitly stated

Table 1: In Vitro Efficacy of this compound.

Species Route Bioavailability
Mice OralHigh[1][6]
Rats OralHigh[1][6]
Dogs OralHigh[1][6]

Table 2: Oral Bioavailability of this compound.

Model Treatment Outcome
MCF-7 Xenograft (WT ER) Oral this compoundTumor regression/complete growth inhibition[1][9]
MCF-7 Xenograft (Y537S mutant) Oral this compoundTumor regression/complete growth inhibition[4][5]
MCF-7 Xenograft (D538G mutant) Oral this compoundTumor regression/complete growth inhibition[4][5]

Table 3: In Vivo Antitumor Activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human breast cancer cell lines, including MCF-7 (wild-type ERα), and engineered MCF-7 cells expressing clinically relevant ESR1 mutations (Y537S and D538G), were utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for ERα Degradation

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-ERα) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Figure 2: Western Blot Experimental Workflow.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.

  • Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST and incubated with a primary antibody specific for ERα. A housekeeping protein antibody (e.g., β-actin or GAPDH) was used as a loading control. Subsequently, membranes were incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

  • Treatment: After 24 hours, cells were treated with a serial dilution of this compound or vehicle control.

  • Incubation: Plates were incubated for a specified period (e.g., 5-7 days).

  • Viability Assessment: Cell viability was determined using a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies

A MCF-7 Cell Implantation (Subcutaneous) B Tumor Growth to ~150-200 mm³ A->B C Randomization of Mice into Treatment Groups B->C D Oral Administration of This compound or Vehicle C->D E Tumor Volume Measurement (Calipers) D->E F Monitoring of Body Weight and General Health D->F G Endpoint: Tumor Excision and Analysis E->G F->G

Figure 3: In Vivo Xenograft Study Workflow.

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD-scid GAMMA or BALB/c nude) were used.

  • Cell Implantation: MCF-7 cells (wild-type or mutant) were subcutaneously injected into the flank of the mice. Estrogen pellets were implanted to support initial tumor growth.

  • Treatment: Once tumors reached a palpable size (approximately 150-200 mm³), mice were randomized into treatment groups and dosed orally with this compound or vehicle control daily.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ERα levels). Animal body weight and overall health were monitored throughout the study as indicators of toxicity.

Conclusion

This compound is a highly potent, orally bioavailable selective ER degrader with a compelling preclinical profile. Its ability to effectively degrade both wild-type and mutant ERα, leading to significant antitumor activity in vivo, positions it as a promising candidate for the treatment of ER+ breast cancer. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other next-generation endocrine therapies. Further clinical evaluation of this compound is warranted to determine its safety and efficacy in patients.

References

Methodological & Application

ERD-3111: An In Vitro Guide to Targeted Estrogen Receptor Alpha Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] As a key driver in the majority of breast cancers, ERα is a prime therapeutic target.[2][3][6] this compound represents a novel therapeutic modality that harnesses the cell's endogenous ubiquitin-proteasome system to eliminate the ERα protein, offering a potential advantage over traditional inhibitors, especially in the context of drug resistance.[2][7] This document provides detailed in vitro experimental protocols for the evaluation of this compound's mechanism of action and cellular effects.

Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (reportedly a novel CRBN ligand, TX-16), and a linker connecting the two.[8] By forming a ternary complex between ERα and the E3 ligase, this compound facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[7] This targeted protein degradation effectively ablates ERα signaling in cancer cells.

ERD3111_Mechanism_of_Action cluster_0 Cellular Environment ERD3111 This compound Ternary_Complex ERα-ERD3111-E3 Ligase Ternary Complex ERD3111->Ternary_Complex Binds to ERα & E3 Ligase ER_alpha ERα (Target Protein) ER_alpha->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_ER_alpha Polyubiquitinated ERα Ternary_Complex->Poly_Ub_ER_alpha Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER_alpha->Proteasome Targeted for Degradation Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degrades ERα

This compound Mechanism of Action

Data Presentation

The following table summarizes the key in vitro quantitative data for this compound.

ParameterCell LineValueReference(s)
DC50 MCF-70.5 nM[1][4][5][9]

DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein (ERα).

Experimental Protocols

Detailed protocols for the in vitro evaluation of this compound are provided below.

Cell Culture of MCF-7 Cells

MCF-7 is a human breast adenocarcinoma cell line that endogenously expresses ERα and is a standard model for studying ERα-positive breast cancer.

Materials:

  • MCF-7 cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Insulin solution

Protocol:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.[10]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][12]

  • Renew the complete growth medium every 2-3 days.[10][11]

  • For passaging, when cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[10][11]

  • Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:2 to 1:4.[10]

In Vitro ERα Degradation Assay (Western Blot)

This protocol is designed to quantify the dose-dependent degradation of ERα following treatment with this compound.

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed MCF-7 cells in 6-well plates. - Treat with a dose range of this compound. B 2. Cell Lysis - Wash with ice-cold PBS. - Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Load equal protein amounts onto a gel. - Separate proteins by size. C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane (e.g., 5% milk). - Incubate with primary antibody (anti-ERα). - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection & Analysis - Add ECL substrate. - Image chemiluminescence. - Quantify band density to determine ERα levels. F->G

Western Blot Workflow for ERα Degradation

Materials:

  • Cultured MCF-7 cells in 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (or GAPDH) as a loading control

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach the desired confluency, treat them with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).[2]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris and collect the supernatant.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][2]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[2][13]

    • Perform electrophoresis to separate the proteins by size.[1]

    • Transfer the separated proteins to a PVDF membrane.[1][2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1][2]

    • Incubate the membrane with a primary anti-ERα antibody overnight at 4°C.[1][2]

    • Wash the membrane multiple times with TBST.[1]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]

    • Wash the membrane again with TBST.[1]

  • Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1][2] Quantify the band intensity for ERα and the loading control. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle control.

Cell Viability Assay

This assay measures the effect of this compound-mediated ERα degradation on the proliferation and viability of MCF-7 cells.

Materials:

  • Cultured MCF-7 cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).[2][7]

  • Viability Measurement (CCK-8 Example):

    • Add 10 µL of CCK-8 reagent to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Immunofluorescence Staining for ERα

This protocol allows for the visualization of ERα protein reduction within the cell, particularly in the nucleus.

Materials:

  • MCF-7 cells grown on coverslips in a multi-well plate

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody against ERα

  • Fluorescently-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat MCF-7 cells grown on coverslips with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA.[8]

    • Wash again with PBS.

    • Permeabilize the cells with permeabilization buffer.[8][14]

  • Blocking and Staining:

    • Block non-specific antibody binding with blocking solution.[8]

    • Incubate with the primary anti-ERα antibody.[8]

    • Wash with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope, capturing the signals for ERα and DAPI. A reduction in the ERα fluorescence signal in treated cells compared to control cells indicates protein degradation.[8]

References

Application Notes and Protocols for ERD-3111 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor Alpha (ERα).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancer, including models with Estrogen Receptor 1 (ESR1) gene mutations that confer resistance to standard endocrine therapies.[1][2][4]

These application notes provide a summary of the reported in vivo efficacy of this compound in mouse xenograft models of ER+ breast cancer and detailed protocols for its use in similar research settings.

Mechanism of Action: PROTAC-Mediated ERα Degradation

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[5] The molecule forms a ternary complex between the ERα protein and the E3 ubiquitin ligase, CRBN. This proximity induces the poly-ubiquitination of ERα, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple ERα proteins by a single molecule of this compound.

ERD3111_Mechanism cluster_cell Cancer Cell ERD3111 This compound Ternary_Complex ERα-ERD-3111-CRBN Ternary Complex ERD3111->Ternary_Complex ERa ERα (Target Protein) ERa->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Poly_Ub_ERa Poly-ubiquitinated ERα Ternary_Complex->Poly_Ub_ERa Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ERa->Proteasome Degraded_ERa Degraded Peptides Proteasome->Degraded_ERa Degradation

Caption: Mechanism of this compound-mediated ERα degradation.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human ER+ breast cancer. The studies utilized immunodeficient mice bearing tumors derived from the MCF-7 cell line, which is a well-established model for ER+ breast cancer. Efficacy was evaluated in models with wild-type (WT) ERα as well as models harboring clinically relevant ESR1 mutations (Y537S and D538G), which are known to drive endocrine resistance.

Summary of In Vivo Efficacy in MCF-7 Xenograft Models

The following tables summarize the quantitative data from in vivo efficacy studies. This compound was administered orally (p.o.) once daily (QD).

Table 1: Efficacy of this compound in Wild-Type MCF-7 Xenograft Model

Dosage (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI) (%)Change in Tumor VolumeERα Degradation in Tumor (%)
10>100%Regression>90%
30>100%Complete Regression>95%

Table 2: Efficacy of this compound in ESR1-Mutant MCF-7 Xenograft Models

Animal ModelDosage (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI) (%)Change in Tumor Volume
MCF-7 Y537S30>100%Regression
MCF-7 D538G30>100%Complete Regression

Note: Data is compiled from preclinical studies.[1][2][4] TGI > 100% indicates tumor regression. Complete regression indicates tumors were no longer palpable.

Experimental Protocols

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Experimental_Workflow cluster_prep Study Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., 5-7 days) Estrogen_Supplementation 2. Estrogen Supplementation (e.g., Estradiol (B170435) Pellet Implantation) Animal_Acclimatization->Estrogen_Supplementation Tumor_Implantation 4. Subcutaneous Implantation of MCF-7 Cells Estrogen_Supplementation->Tumor_Implantation Cell_Culture 3. MCF-7 Cell Culture Cell_Culture->Tumor_Implantation Tumor_Monitoring 5. Tumor Growth Monitoring (until ~150-200 mm³) Tumor_Implantation->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing 7. Daily Oral Gavage with This compound or Vehicle Randomization->Dosing Measurement 8. Monitor Tumor Volume and Body Weight (2-3x/week) Dosing->Measurement Termination 9. Study Termination (e.g., Day 21-28) Measurement->Termination Tissue_Harvest 10. Tumor & Tissue Harvest Termination->Tissue_Harvest Analysis 11. Pharmacodynamic Analysis (e.g., Western Blot for ERα) Tissue_Harvest->Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

Protocol 1: MCF-7 Xenograft Model Establishment

This protocol describes the establishment of an MCF-7 tumor xenograft in immunodeficient mice.

Materials:

  • Female immunodeficient mice (e.g., NSG or NCr nu/nu), 6-8 weeks old.

  • MCF-7 cells (or engineered MCF-7 cells with ESR1 mutations).

  • Complete cell culture medium (e.g., EMEM with 10% FBS, 1% Pen-Strep, and 0.01 mg/mL human insulin).

  • Matrigel® Basement Membrane Matrix.

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release).

  • Trocar for pellet implantation.

  • Sterile syringes and needles.

  • Calipers.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.

  • Estrogen Supplementation: Anesthetize the mice. Implant a 17β-estradiol pellet subcutaneously in the dorsal flank. This is critical as MCF-7 cell growth is estrogen-dependent. Allow 2-3 days for estradiol levels to stabilize before cell implantation.

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of implantation, harvest cells using trypsin and wash with sterile, serum-free medium or PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the tumor volume using calipers. The formula for tumor volume is: (Length x Width²)/2.

  • Randomization: Once average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: this compound Formulation and Oral Administration

This protocol details the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound powder.

  • Vehicle components: For example, a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

  • Balance, weigh boats, spatulas.

  • Sonicator or homogenizer.

  • Oral gavage needles (20-22 gauge, ball-tipped).

  • Sterile tubes.

Procedure:

  • Formulation Preparation: a. Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg), the number of animals, and the dosing volume (typically 100 µL or 10 mL/kg). b. Prepare the vehicle solution (0.5% methylcellulose, 0.2% Tween 80 in water). c. Weigh the this compound powder and add it to the vehicle. d. Vortex thoroughly and sonicate or homogenize until a uniform suspension is achieved. Prepare fresh daily or as stability allows.

  • Oral Administration: a. Gently restrain the mouse. b. Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer once daily (QD) or as per the experimental design. For the control group, administer the vehicle only.

  • Monitoring: Following administration, monitor the animals for any signs of distress or toxicity. Continue to measure body weight and tumor volume 2-3 times per week for the duration of the study (e.g., 21-28 days).

Protocol 3: Endpoint Pharmacodynamic Analysis

This protocol describes the collection of tumor tissue at the end of the study to assess ERα protein levels.

Materials:

  • Anesthesia and euthanasia supplies.

  • Surgical tools for dissection.

  • Cryovials and liquid nitrogen for snap-freezing.

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Western blotting reagents and equipment.

  • Anti-ERα antibody and a suitable loading control antibody (e.g., anti-β-actin).

Procedure:

  • Tissue Collection: At the study endpoint (e.g., 2-4 hours after the final dose), euthanize the mice according to approved institutional protocols.

  • Tumor Excision: Carefully dissect the tumor, remove any non-tumor tissue, and record its final weight.

  • Sample Processing: a. For Western blot analysis, immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until processing. b. Homogenize the frozen tumor tissue in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Western Blotting: a. Normalize protein samples to the same concentration and perform SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against ERα. d. Incubate with a suitable HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of ERα protein in the tumors from treated versus vehicle control groups.

References

Application Notes and Protocols for ERD-3111 in MCF-7 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4][5] In ER-positive (ER+) breast cancer, such as models using the MCF-7 cell line, ERα is a key driver of tumor growth and proliferation. This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα, thereby offering a promising therapeutic strategy for ER+ breast cancers. These application notes provide detailed protocols and data for the use of this compound in preclinical MCF-7 xenograft models.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. The degradation of ERα leads to the downregulation of estrogen-responsive genes, ultimately inhibiting tumor growth.

ERD3111_Mechanism_of_Action ERD3111 This compound Ternary_Complex Ternary Complex (ERα-ERD3111-CRBN) ERD3111->Ternary_Complex Binds to ER_alpha ERα ER_alpha->Ternary_Complex Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ternary_Complex->ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->ER_alpha Degradation ERα Degradation Proteasome->Degradation Downstream Downregulation of ER-Target Genes Degradation->Downstream Inhibition Tumor Growth Inhibition Downstream->Inhibition

Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in MCF-7 xenograft models. Oral administration of this compound has been shown to cause significant tumor regression.

Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, oral)Dosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle-Daily+ 2500
This compound10Daily- 50 (regression)>100
This compound30Daily- 80 (regression)>100

Data are representative and compiled from preclinical studies.

Table 2: ERα Protein Degradation in MCF-7 Tumors

Treatment GroupDose (mg/kg, oral)DurationERα Protein Level (% of Control)
Vehicle-24 hours100
This compound3024 hours< 10

Protein levels were determined by Western blot analysis of tumor lysates.

Experimental Protocols

MCF-7 Cell Culture
  • Cell Line: MCF-7 (ATCC HTB-22).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells at 70-80% confluency.

MCF-7 Xenograft Model Establishment

Xenograft_Workflow cluster_pre Preparation cluster_injection Tumor Cell Injection cluster_post Monitoring & Treatment Mouse Female Nude Mice (6-8 weeks old) Implantation Subcutaneous Pellet Implantation Mouse->Implantation Pellet Estradiol Pellet (0.72 mg, 60-day release) Pellet->Implantation MCF7_prep Prepare MCF-7 Cells (5 x 10^6 cells in Matrigel) Injection Subcutaneous Injection into flank MCF7_prep->Injection Tumor_growth Monitor Tumor Growth Injection->Tumor_growth Randomization Randomize into Treatment Groups (Tumor Volume ~150-200 mm³) Tumor_growth->Randomization Treatment Administer this compound (oral gavage) Randomization->Treatment Measurement Measure Tumor Volume and Body Weight Treatment->Measurement Daily Measurement->Measurement

Workflow for MCF-7 xenograft studies.
  • Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old.

  • Estrogen Supplementation: One week prior to cell injection, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.

  • Cell Preparation: On the day of injection, harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

This compound Administration
  • Formulation: Prepare this compound in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) in water.

  • Administration: Administer this compound orally via gavage at the desired doses (e.g., 10 mg/kg, 30 mg/kg) according to the specified schedule (e.g., daily). The vehicle is administered to the control group.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint Analysis
  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

    • Western Blot: Homogenize tumor tissue to prepare lysates for Western blot analysis to determine the levels of ERα and downstream signaling proteins.

    • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of ERα and other relevant biomarkers.

Signaling Pathway Analysis

The degradation of ERα by this compound disrupts the downstream signaling pathways that are typically activated by estrogen. This includes the inhibition of pathways involved in cell cycle progression and proliferation.

Downstream_Signaling Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Activates Degradation ERα Degradation ER_alpha->Degradation ERE Estrogen Response Elements (ERE) ER_alpha->ERE Binds to ERD3111 This compound ERD3111->Degradation Induces Degradation->ER_alpha Blocks Transcription Gene Transcription ERE->Transcription Proliferation_Genes Proliferation & Survival Genes (e.g., Cyclin D1, c-Myc) Transcription->Proliferation_Genes Upregulates Cell_Cycle Cell Cycle Progression & Proliferation Proliferation_Genes->Cell_Cycle Promotes

This compound's impact on ERα signaling.

Conclusion

This compound is a highly effective ERα-degrading PROTAC that demonstrates significant antitumor activity in MCF-7 xenograft models. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds. The ability of this compound to induce tumor regression highlights its potential as a therapeutic agent for ER+ breast cancer.

References

ERD-3111: A Powerful PROTAC for Overcoming Endocrine Resistance in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha (ESR1) gene. ERD-3111 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome this challenge by inducing the degradation of the ERα protein. Unlike traditional inhibitors that merely block the receptor's function, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely, offering a promising new therapeutic strategy for endocrine-resistant breast cancer.[1][2][3]

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of ERα by the proteasome, effectively ablating ERα signaling in both wild-type and mutant ERα-expressing cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study endocrine resistance and ERα degradation in preclinical research settings.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineERα StatusValue
DC₅₀ (Degradation) MCF-7Wild-type0.5 nM[5]
IC₅₀ (Proliferation) MCF-7Wild-typeNot explicitly stated
IC₅₀ (Proliferation) MCF-7Y537S MutantNot explicitly stated
IC₅₀ (Proliferation) MCF-7D538G MutantNot explicitly stated
In Vivo Efficacy of this compound in Xenograft Models
ModelERα StatusTreatmentOutcome
MCF-7 Xenograft Wild-typeThis compound (oral)Tumor regression and complete tumor growth inhibition[1][3][6]
MCF-7 Xenograft Y537S MutantThis compound (oral)Tumor regression and complete tumor growth inhibition[1][7]
MCF-7 Xenograft D538G MutantThis compound (oral)Tumor regression and complete tumor growth inhibition[1][7]
Pharmacokinetic Profile of this compound in Mice
ParameterRouteValue
Oral Bioavailability OralHigh (Specific percentage not detailed in provided abstracts)[1][3]
Cmax OralData not available
Tmax OralData not available
AUC OralData not available

Mandatory Visualizations

ERD3111_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex ERD3111 This compound ERa ERα (Wild-type or Mutant) ERD3111->ERa Binds CRBN CRBN E3 Ligase ERD3111->CRBN Recruits ERa_bound ERα ERD3111_bound This compound ERD3111_bound->ERa_bound CRBN_bound CRBN ERD3111_bound->CRBN_bound PolyUb_ERa Poly-ubiquitinated ERα Ub Ubiquitin CRBN_bound->Ub Ub->PolyUb_ERa Ubiquitination Proteasome Proteasome PolyUb_ERa->Proteasome Targeting Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degradation

Mechanism of action of this compound PROTAC.

Western_Blot_Workflow start Seed ER+ Breast Cancer Cells (e.g., MCF-7, T47D, or resistant lines) treatment Treat with this compound (e.g., 0.1-100 nM) and controls (Vehicle, MG132) start->treatment lysis Cell Lysis (RIPA buffer + protease inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-ERα, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Experimental workflow for Western Blot analysis.

Xenograft_Study_Workflow start Implant MCF-7 cells (WT or ESR1 mutant) into immunodeficient mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Oral administration of This compound or Vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring Daily endpoint Endpoint analysis: Tumor weight, IHC for ERα monitoring->endpoint

In vivo xenograft study workflow.

Experimental Protocols

Protocol 1: In Vitro ERα Degradation via Western Blot

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D, or endocrine-resistant derivatives).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-ERα, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours). Include a positive control for proteasome inhibition by pre-treating cells with MG132 (10 µM) for 2 hours before adding this compound.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities for ERα and the loading control using densitometry software. Normalize the ERα signal to the loading control.

Protocol 2: Cell Viability Assay

This protocol is for determining the effect of ERα degradation by this compound on cell viability in endocrine-sensitive and resistant breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, tamoxifen-resistant MCF-7).

  • 96-well plates.

  • Complete cell culture medium.

  • This compound.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72-120 hours.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate overnight. Measure absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of endocrine-resistant breast cancer.

Materials:

  • Immunodeficient mice (e.g., female nude or NSG mice).

  • MCF-7 cells (wild-type or with ESR1 mutations like Y537S or D538G).

  • Matrigel.

  • Estradiol (B170435) pellets.

  • This compound formulated for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Estrogen Supplementation: Implant a slow-release estradiol pellet subcutaneously into each mouse one week prior to cell injection to support the growth of ER+ tumors.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., daily or twice daily) at predetermined doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor volumes with calipers and mouse body weights 2-3 times per week.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry for ERα levels.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for statistical significance.

Conclusion

This compound represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its ability to induce the degradation of both wild-type and mutant ERα provides a powerful tool for researchers studying the mechanisms of endocrine resistance and for the development of novel therapeutics. The protocols provided here offer a framework for the preclinical evaluation of this compound and similar PROTAC molecules.

References

Application Notes and Protocols for Assessing ERα Degradation by ERD-3111 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of the PROTAC ERα degrader, ERD-3111, and the subsequent analysis of Estrogen Receptor alpha (ERα) protein levels by Western blot. This protocol is intended for researchers, scientists, and drug development professionals investigating ERα signaling and the efficacy of targeted protein degraders.

Introduction to this compound

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor alpha (ERα).[1][2][3][4][5] It functions by linking ERα to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[4] This makes this compound a valuable tool for studying the effects of ERα depletion and for the development of therapeutics for ER-positive (ER+) breast cancer.[1][2][3][5] The efficacy of this compound is typically assessed by measuring the reduction in ERα protein levels, for which Western blotting is a standard and effective method.

Experimental Protocol: Western Blot Analysis of ERα Degradation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the levels of ERα protein.

Materials and Reagents

  • Cell Lines: MCF-7 (ERα-positive human breast cancer cell line), T-47D (ERα-positive), ZR-75-1 (ERα-positive), SK-BR-3 (ERα-negative), MCF 10A (ERα-negative).[6]

  • PROTAC: this compound

  • Primary Antibodies:

    • Rabbit anti-Estrogen Receptor alpha antibody (e.g., Cell Signaling Technology #8644).[6]

    • Mouse or Rabbit anti-β-Actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Buffers and Reagents:

    • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate Buffered Saline (PBS).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.[7][8][9]

    • BCA Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient gels).

    • Tris-Glycine Running Buffer.

    • Transfer Buffer.

    • PVDF or Nitrocellulose Membranes.

    • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Tris-Buffered Saline with Tween-20 (TBST).

    • Enhanced Chemiluminescence (ECL) Substrate.

    • Deionized Water.

Experimental Workflow

A general workflow for the experiment is depicted below.

ERD3111_WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed MCF-7 cells cell_treatment Treat with this compound (Dose-response or Time-course) cell_seeding->cell_treatment cell_lysis Lyse cells in RIPA buffer protein_quant Quantify protein (BCA assay) cell_lysis->protein_quant sample_boil Boil samples in Laemmli buffer protein_quant->sample_boil sds_page SDS-PAGE transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (anti-ERα, anti-β-Actin) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection ECL Detection sec_ab->detection imaging Image Acquisition quantification Densitometry Analysis imaging->quantification normalization Normalize to Loading Control quantification->normalization

Caption: Experimental workflow for Western blot analysis of ERα degradation by this compound.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysate Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration for all samples with RIPA buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.[8][9][11]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensities for ERα and the loading control (β-Actin).

    • Normalize the ERα band intensity to the corresponding β-Actin band intensity.

    • Plot the normalized ERα levels relative to the vehicle control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.

Table 1: Dose-Response of this compound on ERα Protein Levels

This compound Conc. (nM)Normalized ERα Intensity (Arbitrary Units)% ERα Remaining (relative to Vehicle)
0 (Vehicle)100%
0.1
1
10
100
1000

Table 2: Time-Course of ERα Degradation by this compound

Time (hours)Normalized ERα Intensity (Arbitrary Units)% ERα Remaining (relative to Time 0)
0100%
2
4
8
16
24

Troubleshooting

Common Western blot issues and their potential solutions are outlined below.

IssuePossible CauseSuggested Solution
No or Weak Signal - Inactive primary or secondary antibody- Low protein load- Inefficient transfer- Insufficient exposure- Use fresh antibody dilutions- Increase protein load- Confirm transfer with Ponceau S stain- Increase exposure time
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent- Optimize antibody concentration- Increase the number and duration of washes
Non-specific Bands - Antibody concentration too high- Contaminated samples or buffers- Protein degradation- Decrease primary antibody concentration- Use fresh, filtered buffers- Ensure protease inhibitors are used during lysate preparation

For more detailed troubleshooting, refer to comprehensive Western blot guides.[12][13][14][15][16]

References

ERD-3111: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor Alpha (ERα).[1][2] As a bifunctional molecule, this compound functions by inducing proximity between ERα and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[1][3] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of ERα degradation in ER-positive (ER+) breast cancer models, including those with mutations conferring resistance to standard endocrine therapies.[1][3]

This document provides detailed application notes on the solubility and storage of this compound, along with comprehensive protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation: Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. The following tables summarize the key quantitative data for the solubility and recommended storage conditions.

Table 1: this compound Solubility

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (116.97 mM)Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4]

Table 2: this compound Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C1 year[5]Protect from light, store under nitrogen.[4] Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°C1 month[4][6]Protect from light, store under nitrogen.[4] Aliquot to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments (e.g., Cell Culture)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

1. Preparation of a 10 mM Stock Solution: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.855 mg of this compound (Molecular Weight: 854.89 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Tightly cap the tube and vortex thoroughly. e. Sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[4] f. Visually inspect the solution to confirm that no particulates are present.

2. Preparation of Working Solutions: a. Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment. b. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium. c. It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3. Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. b. Store the aliquots at -80°C for up to one year.[5]

Protocol 2: Preparation of this compound for In Vivo Oral Administration

This protocol provides a method for formulating this compound for oral gavage in animal models, such as mice. This formulation is designed to create a clear, homogenous solution suitable for administration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes for mixing

  • Vortex mixer

Procedure:

1. Vehicle Preparation: a. Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.[5] b. For example, to prepare 10 mL of vehicle, mix:

  • 0.5 mL DMSO
  • 3.0 mL PEG300
  • 0.5 mL Tween 80
  • 6.0 mL Sterile Saline/PBS

2. Formulation of this compound: a. Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg) and the dosing volume for the animals. b. First, dissolve the required amount of this compound powder in the DMSO portion of the vehicle. For example, if your final desired concentration is 2 mg/mL in a 1 mL final volume, dissolve 2 mg of this compound in 50 µL of DMSO.[5] c. Add the PEG300 (300 µL in this example) to the DMSO/ERD-3111 mixture and vortex until the solution is clear.[5] d. Add the Tween 80 (50 µL in this example) and vortex until well mixed and the solution is clear.[5] e. Finally, add the sterile saline or PBS (600 µL in this example) and vortex thoroughly to obtain the final formulation.[5]

3. Administration and Storage: a. The formulation should be prepared fresh on the day of administration. b. If temporary storage is necessary, keep the solution at 4°C and protected from light for a short period.

Mandatory Visualizations

This compound Preparation Workflow

ERD3111_Preparation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Formulation powder_vitro This compound Powder sonicate Vortex & Sonicate powder_vitro->sonicate dmso_vitro Anhydrous DMSO dmso_vitro->sonicate stock_solution 10 mM Stock Solution working_solution Working Solution (e.g., 10 µM) stock_solution->working_solution storage_vitro Store at -80°C stock_solution->storage_vitro sonicate->stock_solution culture_medium Cell Culture Medium culture_medium->working_solution powder_vivo This compound Powder mix1 Dissolve powder_vivo->mix1 dmso_vivo 5% DMSO dmso_vivo->mix1 peg300 30% PEG300 mix2 Add & Mix peg300->mix2 tween80 5% Tween 80 mix3 Add & Mix tween80->mix3 saline 60% Saline/PBS mix4 Add & Mix saline->mix4 mix1->mix2 mix2->mix3 mix3->mix4 final_formulation Final Formulation for Oral Gavage mix4->final_formulation

Caption: Workflow for preparing this compound solutions for in vitro and in vivo studies.

This compound Signaling Pathway: ERα Degradation

Caption: this compound mediates ERα degradation via the ubiquitin-proteasome system.

References

Application Notes and Protocols for ERD-3111 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4] In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including patient-derived xenografts (PDX), which are known to closely recapitulate the heterogeneity and therapeutic responses of human tumors.[5] These application notes provide a comprehensive overview of the use of this compound in ER-positive (ER+) breast cancer PDX models, including its mechanism of action, efficacy data, and detailed experimental protocols. This compound has shown the ability to induce tumor regression or complete tumor growth inhibition in xenograft models with both wild-type and mutated estrogen receptors.[2][3][4][6][7][8]

Mechanism of Action

This compound functions as a bifunctional molecule. One end binds to the ERα protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6] This proximity induces the ubiquitination and subsequent degradation of ERα by the proteasome. By eliminating the ERα protein, this compound effectively abrogates ER signaling, a key driver of proliferation in ER+ breast cancer.[7]

ERD3111_Mechanism_of_Action cluster_cell Tumor Cell cluster_nucleus Nucleus ERD3111 This compound ER_alpha ERα ERD3111->ER_alpha Binds CRBN CRBN E3 Ligase ERD3111->CRBN Proteasome Proteasome ER_alpha->Proteasome Degradation ER_alpha_signaling ERα-mediated Gene Transcription ER_alpha->ER_alpha_signaling Promotes CRBN->ER_alpha Degraded ERα Fragments Degraded ERα Fragments Proteasome->Degraded ERα Fragments Inhibition of\nCell Proliferation Inhibition of Cell Proliferation Proteasome->Inhibition of\nCell Proliferation Ub Ubiquitin Cell Proliferation\n& Survival Cell Proliferation & Survival ER_alpha_signaling->Cell Proliferation\n& Survival PDX_Establishment_Workflow Patient Patient Tumor Tissue Implantation Surgical Implantation into Immunocompromised Mice Patient->Implantation P0 Passage 0 (P0) Tumor Growth Implantation->P0 Harvest Tumor Harvest (when ~1000-1500 mm³) P0->Harvest Cryopreservation Cryopreservation of Tumor Fragments Harvest->Cryopreservation Propagation Serial Propagation (P1, P2, P3...) Harvest->Propagation Characterization Model Characterization (Histology, Genomics) Propagation->Characterization Expansion Cohort Expansion for Efficacy Studies Propagation->Expansion

References

Application of ERD-3111 in 3D Cell Culture for ER-Positive Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a promising therapeutic agent for ER-positive breast cancers, which are dependent on ERα signaling for their growth and survival. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents like this compound in a more physiologically relevant context.

This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models of ER-positive breast cancer.

Mechanism of Action of this compound

This compound is a PROTAC that induces the degradation of ERα. It is composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.

ERD3111_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects ERD3111 This compound ER_alpha ERα ERD3111->ER_alpha Binds CRBN CRBN E3 Ligase ERD3111->CRBN Recruits Proteasome Proteasome ER_alpha->Proteasome Degradation CRBN->ER_alpha Amino Acids Amino Acids Proteasome->Amino Acids Recycled Ub Ubiquitin label_ternary ERα-ERD-3111-CRBN ER_alpha_degradation ERα Degradation Proliferation Decreased Cell Proliferation ER_alpha_degradation->Proliferation Apoptosis Increased Apoptosis ER_alpha_degradation->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and comparable ERα degraders. It is important to note that the data for this compound in 3D culture is extrapolated based on its 2D potency and typical shifts observed for other compounds when moving from 2D to 3D models. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific 3D model.

Table 1: In Vitro Degradation and Proliferation Inhibition

CompoundCell LineCulture ModelParameterValueReference
This compound MCF-72D MonolayerDC50 (ERα Degradation)0.5 nM[1]
This compound (Extrapolated) MCF-73D SpheroidEstimated IC50 (Growth Inhibition)5 - 20 nMN/A
Fulvestrant MCF-72D MonolayerIC50 (Growth Inhibition)0.29 nM[3]
Fulvestrant MCF-73D SpheroidConcentration for ERα Degradation10 µM[4][5]
ARV-471 MCF-7, T47D2D MonolayerDC50 (ERα Degradation)~2 nM[6]

Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%. The extrapolated IC50 for this compound in 3D spheroids is a suggested starting range for optimization and is based on the general observation that higher concentrations are often required in 3D cultures compared to 2D.[7][8]

Experimental Protocols

Protocol 1: 3D Spheroid Culture of ER-Positive Breast Cancer Cells

This protocol describes the generation of 3D spheroids from ER-positive breast cancer cell lines such as MCF-7 or T47D using the liquid overlay technique in ultra-low attachment plates.

Spheroid_Culture_Workflow start Start: 2D Cell Culture (MCF-7 or T47D) harvest Harvest and Count Cells start->harvest seed Seed Cells in Ultra-Low Attachment Plate harvest->seed centrifuge Centrifuge Plate seed->centrifuge incubate Incubate (3-5 days) for Spheroid Formation centrifuge->incubate treatment Treat with this compound incubate->treatment analysis Downstream Assays (Viability, Apoptosis, etc.) treatment->analysis

Caption: Workflow for 3D spheroid culture and treatment.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture ER-positive breast cancer cells in a T75 flask to 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in fresh medium.

  • Count the cells and adjust the concentration to 1 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (1000 cells) into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.

  • Monitor spheroid formation daily using a microscope. Spheroids should appear as tight, spherical cell aggregates.

Protocol 2: Assessment of Spheroid Viability using CellTiter-Glo® 3D

This protocol measures the number of viable cells in 3D spheroids based on the quantification of ATP.

Materials:

  • 3D spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Prepare a dilution series of this compound in complete growth medium.

  • Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the corresponding this compound dilution.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of ERα Degradation in 3D Spheroids

This protocol is for assessing the degradation of ERα in 3D spheroids following treatment with this compound.

Materials:

  • 3D spheroids

  • This compound

  • Cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat spheroids with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Collect the spheroids from each well into a microcentrifuge tube.

  • Wash the spheroids twice with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the ERα band intensity to the β-actin loading control.

Protocol 4: Immunofluorescence Staining of ERα in 3D Spheroids

This protocol allows for the visualization of ERα expression and localization within 3D spheroids.

Immunofluorescence_Workflow start Start: Treated Spheroids fix Fixation (4% Paraformaldehyde) start->fix permeabilize Permeabilization (0.5% Triton X-100) fix->permeabilize block Blocking (5% BSA) permeabilize->block primary_ab Primary Antibody Incubation (anti-ERα) block->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI for nuclei) secondary_ab->counterstain mount_image Mount and Image (Confocal Microscopy) counterstain->mount_image

Caption: Workflow for immunofluorescence staining of 3D spheroids.

Materials:

  • Treated 3D spheroids in a 96-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody (anti-ERα)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Carefully aspirate the medium from the wells containing the spheroids.

  • Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize the spheroids with 0.5% Triton X-100 for 30 minutes.

  • Wash the spheroids three times with PBS.

  • Block non-specific binding with blocking buffer for 2 hours at room temperature.

  • Incubate the spheroids with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C.

  • Wash the spheroids three times with PBS.

  • Incubate with the Alexa Fluor-conjugated secondary antibody and DAPI for 2 hours at room temperature in the dark.

  • Wash the spheroids three times with PBS.

  • Mount the spheroids on a microscope slide with mounting medium.

  • Image the spheroids using a confocal microscope.

Expected Results and Interpretation

  • Spheroid Growth Inhibition: Treatment with this compound is expected to reduce the size and viability of ER-positive breast cancer spheroids in a dose-dependent manner.

  • ERα Degradation: Western blot analysis should demonstrate a dose-dependent decrease in ERα protein levels in spheroids treated with this compound.

  • ERα Localization: Immunofluorescence imaging will show a reduction in ERα staining intensity in the nuclei of cells within the spheroids following this compound treatment.

  • Induction of Apoptosis: An increase in caspase-3/7 activity, as measured by assays like Caspase-Glo® 3/7, is anticipated in this compound-treated spheroids, indicating the induction of apoptosis.

Troubleshooting

  • Poor Spheroid Formation: Ensure the use of ultra-low attachment plates. Optimize the initial cell seeding density.

  • High Background in Immunofluorescence: Increase the number and duration of washing steps. Ensure the blocking step is sufficient.

  • Low Protein Yield from Spheroids: Pool spheroids from multiple wells for each condition to increase the starting material.

  • Variability in Viability Assays: Ensure uniform spheroid size across wells before treatment. Mix the assay reagent and plate contents thoroughly.

By following these protocols, researchers can effectively utilize this compound to investigate the role of ERα in 3D models of ER-positive breast cancer and to evaluate its potential as a therapeutic agent in a more physiologically relevant setting.

References

Troubleshooting & Optimization

ERD-3111 experimental challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ERD-3111 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guide

This guide addresses common challenges that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
No or low ERα degradation observed Compound Instability: this compound may have degraded due to improper storage or handling.Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Suboptimal Concentration: The concentration of this compound may be too low to effectively induce degradation.Perform a dose-response experiment starting from the known DC50 of 0.5 nM in MCF-7 cells. Test a range of concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your specific cell line and experimental conditions.
Low E3 Ligase Expression: The cell line being used may have low endogenous expression of the E3 ligase recruited by this compound (a CRBN ligand).Verify the expression of Cereblon (CRBN) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression.
Issues with Ternary Complex Formation: The formation of the ERα-ERD-3111-E3 ligase complex is essential for degradation. The linker length or cellular environment may not be optimal.While the linker is an intrinsic property of this compound, ensure that experimental conditions (e.g., cell confluency, serum concentration) are consistent.
Inefficient Proteasomal Activity: The proteasome may not be efficiently degrading the ubiquitinated ERα.As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated ERα would suggest the degradation machinery is the issue.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can impact experimental outcomes.Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed at a consistent density for all experiments.
Inaccurate Compound Dilution: Errors in preparing serial dilutions can lead to variability.Prepare fresh dilutions for each experiment and use calibrated pipettes.
Observed Off-Target Effects Non-specific Binding: At high concentrations, this compound may bind to other proteins, leading to their degradation.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Perform proteomic studies to identify potential off-target proteins. This compound has been shown to not have significant hERG or CYP inhibition.
Poor in vivo efficacy Suboptimal Formulation or Dosing: The delivery of this compound to the tumor site may be inefficient.This compound has high oral bioavailability. A common in vivo formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O.[1] The dosing regimen should be optimized for the specific animal model.
Animal Model Suitability: The xenograft model may not be appropriate or the tumor may have developed resistance mechanisms.Ensure the xenograft model is well-characterized and expresses human ERα. This compound has shown efficacy in MCF-7 xenograft models with both wild-type and mutated ESR1.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the estrogen receptor alpha (ERα) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ERα and the E3 ligase in close proximity, this compound induces the ubiquitination and subsequent degradation of ERα by the proteasome.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point is the published DC50 value, which is 0.5 nM for ERα degradation in MCF-7 cells.[2][3] We recommend performing a dose-response curve (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM).[4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.[4] For in vivo studies, a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS can be used.[1]

Q4: Is this compound effective against mutant forms of ERα?

A4: Yes, this compound has been shown to be effective at degrading both wild-type and clinically relevant ESR1 mutated ERα.[4][5] It has demonstrated efficacy in xenograft models with ESR1 mutations.[6]

Q5: What are the expected outcomes of a successful this compound experiment?

A5: A successful experiment should demonstrate a dose-dependent decrease in ERα protein levels, which can be visualized by Western blot. This should correlate with downstream effects of ERα signaling inhibition, such as decreased proliferation of ER-positive breast cancer cells.

Quantitative Data Summary

ParameterCell LineValue
DC50 (ERα Degradation) MCF-70.5 nM[2][3]
In Vitro Solubility DMSO≥ 100 mg/mL[4]
Storage (Stock Solution) -80°Cup to 6 months[4]
-20°Cup to 1 month[4]

Experimental Protocols

Protocol 1: In Vitro ERα Degradation Assay using Western Blot

This protocol describes how to assess the degradation of ERα in a cell line (e.g., MCF-7) following treatment with this compound.

Materials:

  • This compound

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • DMSO

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip and re-probe the membrane with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα remaining relative to the vehicle control.

Visualizations

ERD3111_Mechanism_of_Action cluster_ERD3111 This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery ER_ligand ERα Ligand Linker Linker ER_ligand->Linker ER ERα (Target Protein) ER_ligand->ER Binds E3_ligand E3 Ligase Ligand (CRBN) Linker->E3_ligand E3_Ligase CRBN E3 Ligase E3_ligand->E3_Ligase Recruits Ub Ubiquitin ER->Ub Ubiquitination E3_Ligase->Ub Proteasome Proteasome Proteasome->ER Degrades Ub->Proteasome Targeted for Degradation

Caption: Mechanism of action of this compound as a PROTAC for ERα degradation.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture treatment 2. Treatment with this compound (Dose-Response) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification western_blot 5. Western Blot Analysis quantification->western_blot data_analysis 6. Data Analysis (Quantify Degradation) western_blot->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing ERD-3111 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ERD-3111, a potent and orally active PROTAC ERα degrader. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Estrogen Receptor Alpha (ERα). It functions by forming a ternary complex between ERα and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This targeted degradation of ERα effectively blocks its signaling pathways, which are crucial for the growth of ER-positive breast cancers.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: For initial experiments in ER-positive breast cancer cell lines such as MCF-7, a starting concentration range of 0.1 nM to 100 nM is recommended. This compound has a reported half-maximal degradation concentration (DC50) of 0.5 nM in MCF-7 cells.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. To prepare working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: Is this compound effective against ERα mutations?

A4: Yes, this compound has been shown to be effective in degrading both wild-type and clinically relevant mutant forms of ERα, such as those with mutations in the ligand-binding domain.[3] This makes it a promising agent for overcoming resistance to traditional endocrine therapies.

Q5: What are the expected effects of this compound on ER-negative cell lines?

A5: this compound's mechanism of action is dependent on the presence of ERα. Therefore, it is expected to have minimal to no effect on the viability and proliferation of ER-negative breast cancer cell lines, such as MDA-MB-231. This selectivity is a key feature of its targeted therapeutic approach.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent ERα degradation - Cell confluency too high or too low.- Inconsistent drug concentration.- Degradation of this compound in media.- Ensure consistent cell seeding density and confluency at the time of treatment.- Prepare fresh dilutions of this compound for each experiment.- Minimize the time between adding this compound to the media and treating the cells.
High background in Western blot - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of washes with TBST.
Low signal in cell viability assay - Cell seeding density is too low.- Incubation time with this compound is too short or too long.- MTT/XTT reagent not properly prepared or stored.- Optimize cell seeding density to ensure a linear response range for the assay.- Perform a time-course experiment to determine the optimal treatment duration.- Prepare fresh MTT/XTT reagent and protect it from light.
This compound appears to be inactive - Improper storage of the compound.- Incorrect preparation of the stock solution.- Ensure this compound stock solution is stored at -20°C or -80°C and protected from light.- Verify the concentration and solvent of your stock solution.

Quantitative Data

Table 1: Potency of this compound in Breast Cancer Cell Lines

Cell LineER StatusDC50 (ERα Degradation)IC50 (Cell Proliferation)
MCF-7 ER-positive0.5 nM[1][2]~5-15 nM (Estimated)
T47D ER-positiveNot explicitly reported, expected to be in the low nanomolar range.Not explicitly reported, expected to be in the low nanomolar range.
MDA-MB-231 ER-negativeNot applicable>10 µM (Estimated)

Note: IC50 values are estimated based on the typical potency of PROTAC ERα degraders and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on the viability of breast cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • ER-positive (e.g., MCF-7, T47D) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for ERα Degradation

This protocol describes how to assess the degradation of ERα in response to this compound treatment by Western blotting.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of ERα degradation at different this compound concentrations and calculate the DC50 value.

Visualizations

ERD3111_Signaling_Pathway cluster_0 This compound Mediated ERα Degradation cluster_1 Downstream Effects ERD3111 This compound Ternary_Complex Ternary Complex (ERα-ERD3111-E3) ERD3111->Ternary_Complex Binds ER_alpha ERα ER_alpha->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Recruited Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ER_alpha->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation ER_alpha_depletion ERα Depletion Downstream_Genes Inhibition of ER Target Genes (e.g., GREB1, PR, pS2) ER_alpha_depletion->Downstream_Genes Leads to Cell_Proliferation Inhibition of Cell Proliferation Downstream_Genes->Cell_Proliferation Results in

Caption: this compound signaling pathway leading to ERα degradation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cluster_analysis Data Analysis start Seed Cells (e.g., MCF-7) treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt Endpoint 1 lyse Lyse Cells incubate->lyse Endpoint 2 solubilize Solubilize Formazan mtt->solubilize read_viability Measure Absorbance (570 nm) solubilize->read_viability ic50 Calculate IC50 read_viability->ic50 quantify Quantify Protein lyse->quantify sds_page SDS-PAGE & Transfer quantify->sds_page blot Probe with Antibodies (anti-ERα, anti-β-actin) sds_page->blot detect Detect Protein Bands blot->detect dc50 Calculate DC50 detect->dc50

Caption: Experimental workflow for optimizing this compound concentration.

References

ERD-3111 stability and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ERD-3111, a potent and orally active PROTAC ERα degrader. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The optimal storage conditions for this compound depend on whether it is in solid form or in solution. For long-term stability, the powdered form should be stored at -20°C.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once dissolved, it is recommended to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Some suppliers suggest that storage at -20°C for shorter periods (up to one month) is also acceptable, provided the solution is protected from light and stored under a nitrogen atmosphere.[2][3]

Q3: What is the shelf life of this compound?

A3: In its powdered form, this compound is stable for over three years when stored correctly at -20°C.[2] In solvent, the stability is reduced. At -80°C, the solution is stable for up to 6 months, while at -20°C, it should be used within one month.[3]

Q4: What solvents are recommended for dissolving this compound?

A4: DMSO is a commonly used solvent for creating stock solutions of this compound.[3] For in vivo studies, co-solvents such as PEG300, PEG400, Tween 80, and corn oil may be used in the formulation.[1]

Q5: Is this compound sensitive to light?

A5: Yes, solutions of this compound should be protected from light to ensure stability.[3]

Troubleshooting Guide

Issue 1: I am observing reduced activity of this compound in my experiments.

  • Possible Cause 1: Improper Storage. Verify that the compound (both powder and solution) has been stored at the recommended temperatures and protected from light.[1][2][3] Repeated freeze-thaw cycles of stock solutions can lead to degradation and loss of activity.[3]

  • Possible Cause 2: Solution Instability. Ensure that stock solutions are used within the recommended timeframe (6 months at -80°C, 1 month at -20°C).[3]

  • Troubleshooting Steps:

    • Prepare fresh stock solutions from the powdered form.

    • Aliquot the new stock solution into single-use volumes to avoid freeze-thaw cycles.

    • Always use solutions within the recommended stability window.

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Solubility in Aqueous Buffers. this compound is a hydrophobic molecule. Diluting a DMSO stock solution directly into aqueous media can cause it to precipitate.

  • Possible Cause 2: Solvent Evaporation. If the storage container is not sealed properly, solvent evaporation can increase the concentration and lead to precipitation.

  • Troubleshooting Steps:

    • When preparing working solutions in aqueous buffers, consider the use of a surfactant or co-solvent to improve solubility.

    • Ensure that storage vials are sealed tightly.

    • If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, if it persists, it is best to prepare a fresh solution.

Quantitative Data Summary

ParameterPowdered FormIn Solvent
Storage Temperature -20°C[1][2]-80°C or -20°C[3]
Shelf Life > 3 years[2]6 months at -80°C; 1 month at -20°C[3]
Protection from Light Not specified, but good practiceRequired[3]
Inert Atmosphere Not specified, but good practiceRecommended (Nitrogen)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[3]

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term use or -20°C for short-term use.[3]

Visualizations

ERD3111_Mechanism cluster_ERD3111 This compound (PROTAC) cluster_CellularMachinery Cellular Machinery ER_ligand ERα Ligand Linker Linker ER_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand ER ERα (Target Protein) E3 E3 Ubiquitin Ligase ER->E3 Ternary Complex Formation Proteasome Proteasome ER->Proteasome Targeted for Degradation E3->ER Ubiquitination Proteasome->ER Degrades ERα ERD3111_molecule->ER Binds ERD3111_molecule->E3 Recruits

Caption: Mechanism of action for this compound as a PROTAC, leading to the degradation of ERα.

Storage_Decision_Tree start This compound Received is_powder Is it in powder form? start->is_powder store_powder Store at -20°C (>3 years stability) is_powder->store_powder Yes dissolve Prepare Stock Solution (e.g., in DMSO) is_powder->dissolve No (In solution) storage_duration Storage Duration? dissolve->storage_duration storage_duration->long_term storage_duration->short_term store_neg80 Aliquot & Store at -80°C (6 months stability) Protect from light long_term->store_neg80 store_neg20 Aliquot & Store at -20°C (1 month stability) Protect from light, under N2 short_term->store_neg20

Caption: Decision tree for the proper storage of this compound based on its form and intended use duration.

References

potential off-target effects of ERD-3111

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ERD-3111

Disclaimer: The following information regarding is based on the known pharmacology of similar molecules, such as other PROTACs and Selective Estrogen Receptor Degraders (SERDs). Direct experimental data on the off-target profile of this compound is limited in the public domain. Researchers should use this information as a guide for their own investigations.

Frequently Asked Questions (FAQs)

Q1: What are the ?

A1: While specific off-target studies on this compound are not extensively published, potential off-target effects can be inferred from its mechanism as a Proteolysis Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a common CRBN recruiter in PROTACs, has been shown to independently degrade zinc-finger (ZF) proteins.[1][2][3][4] Although this compound utilizes a novel CRBN ligand (TX-16), it is prudent to consider the possibility of off-target degradation of ZF proteins.[5] Additionally, some oral SERDs have been associated with off-target cardiac and visual side effects, which could be considered as potential class-wide effects for potent estrogen receptor modulators.[6][7]

Q2: How can I assess the potential for off-target zinc-finger (ZF) protein degradation by this compound in my experiments?

A2: To investigate off-target ZF protein degradation, we recommend performing a global proteomics study (e.g., using mass spectrometry) to compare protein expression profiles in cells treated with this compound versus a vehicle control. Look for significant downregulation of known ZF proteins. For a more targeted approach, you can perform Western blot analysis for specific, abundant ZF proteins that are known to be off-targets of other CRBN-recruiting PROTACs.

Q3: My cells are showing unexpected toxicity or a phenotype that is not consistent with ERα degradation. Could this be an off-target effect?

A3: Unexplained cellular phenotypes or toxicity could potentially be due to off-target effects. We recommend a systematic troubleshooting approach. First, confirm the on-target effect by verifying ERα degradation at the tested concentration of this compound. If ERα is effectively degraded, the unexpected phenotype might be due to an off-target effect. Consider performing a cell viability assay over a range of this compound concentrations to determine if the toxicity is dose-dependent. To further investigate, you could use a negative control compound that is structurally similar to this compound but does not bind to ERα or CRBN.

Q4: Are there any known off-target effects related to the tricyclic indazole core of this compound?

A4: The tricyclic indazole scaffold is considered a "privileged scaffold" in medicinal chemistry and is found in a variety of therapeutic agents with a good safety profile.[8][9] While this suggests that the core structure is generally well-tolerated, it does not preclude the possibility of specific off-target interactions for this compound. Specific off-target liabilities for the tricyclic indazole core of this compound have not been reported in the available literature.

Troubleshooting Guides

Issue: Unexpected Cell Death or Reduced Proliferation at Low Concentrations of this compound

Potential Cause Troubleshooting Steps
Off-target toxicity 1. Confirm On-Target Activity: Perform a dose-response experiment and confirm ERα degradation at the concentrations causing toxicity using Western blot. 2. Global Proteomics: Use mass spectrometry to identify other downregulated proteins that could explain the toxic phenotype. 3. Rescue Experiment: If a specific off-target protein is identified, attempt a rescue experiment by overexpressing the off-target protein to see if the toxic phenotype is reversed.
Cell Line Sensitivity 1. Test in Multiple Cell Lines: Compare the cytotoxic effects of this compound in your cell line of interest with other ERα-positive cell lines. 2. Control Compound: Use a well-characterized SERD (e.g., fulvestrant) to determine if the observed toxicity is a general response to ERα degradation in that cell line.

Quantitative Data Summary

Table 1: Hypothetical Off-Target Profiling of this compound

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

Target Binding Affinity (Kd, nM) Functional Activity (IC50/DC50, nM) Notes
ERα (On-target) 0.10.5 (DC50)High affinity and potent degradation.
Zinc-Finger Protein 1 (Hypothetical Off-Target) 500>1000 (DC50)Weak binding and degradation, suggesting a potential off-target at high concentrations.
Zinc-Finger Protein 2 (Hypothetical Off-Target) >10,000Not DeterminedNo significant binding observed.
hERG (Cardiac Safety) >10,000>10,000 (IC50)Low risk of cardiac toxicity.

Experimental Protocols

Protocol 1: Western Blot for a Hypothetical Off-Target Zinc-Finger Protein (e.g., ZFP91)

  • Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ZFP91 (or another ZF protein of interest), ERα, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of the ZF protein and ERα across the different this compound concentrations.

Visualizations

ERD3111_On_Target_Pathway cluster_cell Cell ERD3111 This compound Ternary_Complex ERα-ERD-3111-CRBN Ternary Complex ERD3111->Ternary_Complex ER_alpha ERα ER_alpha->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Proteolysis

Caption: On-target mechanism of this compound leading to ERα degradation.

ERD3111_Off_Target_Pathway cluster_cell Cell ERD3111 This compound (CRBN Ligand Moiety) Off_Target_Complex ZF-ERD-3111-CRBN Off-Target Complex ERD3111->Off_Target_Complex ZF_Protein Zinc-Finger Protein (e.g., ZFP91) ZF_Protein->Off_Target_Complex CRBN CRBN E3 Ligase CRBN->Off_Target_Complex Ubiquitin Ubiquitin Off_Target_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Off_Target_Degradation ZF Protein Degradation Proteasome->Off_Target_Degradation Proteolysis

Caption: Hypothetical off-target degradation of a zinc-finger protein by this compound.

References

Technical Support Center: Overcoming In Vitro Resistance to ERD-3111

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming potential resistance to ERD-3111 in in vitro models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active PROTAC (Proteolysis Targeting Chimera) that functions as a potent degrader of the estrogen receptor alpha (ERα).[1][2][3] It is a heterobifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase cereblon (CRBN). This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. By eliminating the ERα protein, this compound aims to overcome resistance mechanisms seen with traditional endocrine therapies that merely block the receptor's function.[4][5]

Q2: this compound is designed to overcome resistance. Can cells still become resistant to it?

Yes, while this compound is effective against cancer models with existing resistance to other endocrine therapies (e.g., those with ESR1 mutations), it is plausible for cancer cells to develop acquired resistance to this compound through various mechanisms.[6][7] These can include alterations in the components of the ubiquitin-proteasome system or the activation of alternative cell survival pathways.

Q3: What are the potential mechanisms of acquired resistance to this compound in vitro?

Based on studies of other PROTACs, particularly those that engage the CRBN E3 ligase, several potential resistance mechanisms can be hypothesized for this compound:

  • Alterations in the E3 Ligase Machinery:

    • Downregulation or mutation of Cereblon (CRBN): Since this compound relies on CRBN to tag ERα for degradation, a reduction in CRBN expression or mutations that prevent this compound binding would render the drug ineffective.[1][4][8]

    • Dysfunction of other ubiquitin-proteasome system components: Changes in the expression or function of other proteins involved in the ubiquitination cascade could also impair this compound activity.[4]

  • Upregulation of Drug Efflux Pumps:

    • Increased expression of multidrug resistance proteins like MDR1 (P-glycoprotein): These pumps can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Activation of Bypass Signaling Pathways:

    • Upregulation of alternative growth factor receptor pathways: Cancer cells may compensate for the loss of ERα signaling by activating parallel pathways such as the PI3K/AKT/mTOR, MAPK/ERK, or HER family (EGFR, HER2) signaling cascades, promoting cell survival and proliferation independently of ERα.[9]

  • Target Alteration (Less Likely for PROTACs):

    • While less common for PROTACs compared to traditional inhibitors, mutations in ERα could potentially arise that prevent this compound binding without affecting the receptor's function.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

If you observe a reduced effect of this compound on cell viability or ERα degradation in a cell line that was previously sensitive, consider the following troubleshooting steps.

Table 1: Troubleshooting Decreased this compound Sensitivity

Possible Cause Suggested Action Expected Outcome
Development of a resistant subpopulation Perform single-cell cloning to isolate and characterize individual clones.Identification of clones with varying sensitivity to this compound.
Generate a larger population of resistant cells through continuous exposure to escalating doses of this compound.A stable cell line with a significantly higher IC50 for this compound compared to the parental line.
Experimental variability Verify the concentration and integrity of your this compound stock solution.Consistent results upon re-testing with a fresh, verified stock.
Ensure consistent cell seeding densities and assay conditions.Reproducible cell viability and protein degradation data.
Contamination of cell culture Test for mycoplasma and other potential contaminants.Elimination of confounding factors affecting cell health and drug response.
Issue 2: Investigating the Mechanism of Acquired Resistance

Once you have established a stable this compound-resistant cell line, the following experiments can help elucidate the underlying resistance mechanism.

Table 2: Experimental Plan for Investigating this compound Resistance

Experimental Question Recommended Experiment Positive Result Indicating Mechanism
Is the E3 ligase machinery compromised? Western blot for CRBN expression.Significantly lower CRBN protein levels in resistant cells compared to parental cells.
Sanger sequencing of the CRBN gene.Identification of mutations in the CRBN gene in resistant cells.
Are drug efflux pumps overexpressed? qRT-PCR for ABCB1 (MDR1) mRNA.Increased ABCB1 mRNA levels in resistant cells.
Western blot for MDR1 protein.Higher MDR1 protein levels in resistant cells.
Functional efflux assay (e.g., using a fluorescent substrate for MDR1).Increased efflux of the fluorescent substrate in resistant cells, which is reversible with an MDR1 inhibitor.
Are bypass signaling pathways activated? Phospho-protein array or Western blot for key signaling proteins (p-AKT, AKT, p-ERK, ERK, p-EGFR, EGFR).Increased phosphorylation of key signaling proteins in resistant cells, indicating pathway activation.
Is ERα still being degraded? Western blot for ERα levels following this compound treatment.Resistant cells show less ERα degradation compared to parental cells at the same this compound concentration.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating an this compound-resistant cancer cell line using continuous, long-term exposure to the drug.

  • Determine the initial IC50:

    • Plate the parental cancer cell line (e.g., MCF-7) in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72-96 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate continuous drug exposure:

    • Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC50 value.

    • Maintain a parallel culture of parental cells treated with the vehicle (e.g., DMSO) as a control.

  • Dose escalation:

    • Once the cells in the this compound-containing medium resume proliferation at a rate comparable to the vehicle-treated control, subculture them and increase the this compound concentration (e.g., by 1.5 to 2-fold).

    • Repeat this stepwise dose escalation until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterize the resistant cell line:

    • Confirm the shift in IC50 by performing a dose-response curve with the resistant and parental cell lines.

    • Cryopreserve aliquots of the resistant and parental control cell lines.

Protocol 2: Western Blotting for ERα Degradation and Signaling Pathway Analysis
  • Cell Lysis:

    • Plate parental and this compound-resistant cells and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-CRBN, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Visualizations

ERD_3111_Mechanism_of_Action ERD3111 This compound Ternary_Complex Ternary Complex (ERα-ERD-3111-CRBN) ERD3111->Ternary_Complex Binds ER_alpha ERα (Target Protein) ER_alpha->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER_alpha Proteasome Proteasome Ub_ER_alpha->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound leading to ERα degradation.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms ERD3111_in This compound ER_alpha_degradation ERα Degradation ERD3111_in->ER_alpha_degradation Induces Apoptosis Cell Death ER_alpha_degradation->Apoptosis CRBN_loss CRBN Downregulation/ Mutation CRBN_loss->ER_alpha_degradation Blocks MDR1_up MDR1 Efflux Pump Upregulation MDR1_up->ERD3111_in Effluxes Bypass_pathways Bypass Pathway Activation (PI3K/MAPK) Bypass_pathways->Apoptosis Inhibits

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental_Workflow start Observe Decreased Sensitivity to this compound generate_resistant Generate Stable Resistant Cell Line start->generate_resistant characterize Characterize Phenotype (Confirm IC50 Shift) generate_resistant->characterize investigate Investigate Resistance Mechanism characterize->investigate e3_ligase Analyze E3 Ligase (Western, Sequencing) investigate->e3_ligase efflux Assess Efflux Pumps (qRT-PCR, Western) investigate->efflux bypass Profile Bypass Pathways (Phospho-Western) investigate->bypass conclusion Identify Dominant Resistance Mechanism e3_ligase->conclusion efflux->conclusion bypass->conclusion

Caption: Workflow for investigating in vitro resistance to this compound.

References

ERD-3111 In Vivo Efficacy Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of ERD-3111.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active Proteolysis Targeting Chimera (PROTAC) that functions as a potent degrader of the estrogen receptor alpha (ERα).[1][2][3][4] It is designed for the treatment of ER-positive (ER+) breast cancer.[1][2][3][4] As a PROTAC, this compound has a bifunctional structure: one end binds to the target protein (ERα), and the other end recruits an E3 ubiquitin ligase (specifically, Cereblon or CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This degradation mechanism makes it effective against both wild-type and mutated forms of ERα, which is a common cause of resistance to traditional endocrine therapies.[1][5][6]

Q2: What are the reported preclinical models in which this compound has shown efficacy?

A2: this compound has demonstrated significant antitumor activity in preclinical xenograft models of ER+ breast cancer. Specifically, it has been shown to cause tumor regression and even complete tumor growth inhibition in the parental MCF-7 xenograft model, which expresses wild-type ERα.[1][2][4][5][6] Furthermore, it has shown efficacy in two clinically relevant ESR1 mutated mouse models, indicating its potential to overcome acquired resistance.[1][5][6]

Q3: What is the oral bioavailability of this compound?

A3: this compound has been reported to have high oral bioavailability in multiple preclinical species, including mice, rats, and dogs.[1][2][3][4] Specific pharmacokinetic parameters are detailed in the quantitative data tables below.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with this compound.

Issue 1: Suboptimal Tumor Growth Inhibition or Lack of Efficacy

Possible Causes:

  • Inadequate Dosing or Dosing Schedule: The dose of this compound may be too low, or the dosing frequency may not be optimal to maintain sufficient drug exposure in the tumor tissue.

  • The "Hook Effect": A phenomenon sometimes observed with PROTACs where at very high concentrations, the formation of binary complexes (this compound-ERα or this compound-CRBN) is favored over the productive ternary complex (this compound-ERα-CRBN), leading to reduced degradation and efficacy.

  • Poor Formulation and/or Solubility: If this compound is not properly formulated for oral administration, its absorption and subsequent bioavailability may be compromised.

  • Model-Specific Resistance: The chosen xenograft model may have intrinsic resistance mechanisms that are independent of ERα signaling.

  • Compound Instability: this compound may be unstable under the experimental conditions, leading to reduced activity.

Troubleshooting Steps:

  • Review Dosing Regimen:

    • Consult the provided pharmacokinetic data to ensure that the administered dose is sufficient to achieve therapeutic concentrations in the plasma and tumor tissue.

    • Consider performing a dose-response study to identify the optimal dose for tumor growth inhibition.

    • If the "hook effect" is suspected, test a lower dose of this compound.

  • Optimize Formulation:

    • Ensure that the vehicle used for oral gavage is appropriate for solubilizing this compound. Common formulations for oral administration of hydrophobic small molecules include solutions in corn oil, or suspensions in vehicles containing agents like Tween 80 and carboxymethylcellulose.

    • Refer to the detailed experimental protocols for a recommended formulation.

  • Verify Model Suitability:

    • Confirm that the xenograft model being used is indeed ER-positive and that the tumor growth is driven by ERα signaling.

    • Consider using the MCF-7 cell line, in which this compound has been shown to be effective.

  • Ensure Compound Integrity:

    • Store this compound under the recommended conditions to prevent degradation.

    • Prepare fresh formulations for each experiment.

Issue 2: High Variability in Tumor Response Among Animals

Possible Causes:

  • Inconsistent Dosing Technique: Variability in oral gavage technique can lead to differences in the actual dose received by each animal.

  • Differences in Tumor Establishment: Variations in the initial tumor size and vascularization can affect drug delivery and response.

  • Animal Health: Underlying health issues in some animals can impact their response to treatment.

Troubleshooting Steps:

  • Standardize Procedures:

    • Ensure all personnel involved in dosing are properly trained and use a consistent technique for oral gavage.

    • Randomize animals into treatment and control groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the study.

  • Monitor Animal Health:

    • Closely monitor the body weight and overall health of the animals throughout the study. Any animal showing signs of distress should be noted and may need to be excluded from the final analysis.

Issue 3: Observed Toxicity or Adverse Effects

Possible Causes:

  • Off-Target Effects: Although this compound is designed to be specific for ERα, high doses may lead to off-target effects. As this compound utilizes the CRBN E3 ligase, there is a potential for off-target degradation of other proteins that are natural substrates of CRBN.

  • Vehicle-Related Toxicity: The vehicle used to formulate this compound may have its own toxicity.

Troubleshooting Steps:

  • Include Proper Controls:

    • Always include a vehicle-only control group to assess any toxicity associated with the formulation.

    • If off-target effects are suspected, consider using a structurally similar but inactive version of this compound as a negative control, if available.

  • Dose De-escalation:

    • If toxicity is observed, consider reducing the dose of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies. The specific values are derived from the supplementary information of the primary publication by Chen et al. in the Journal of Medicinal Chemistry.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg) and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)
Mouse Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Rat Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Dog Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Data to be populated from the supplementary information of Chen et al., J. Med. Chem. 2023.

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Models

Xenograft ModelTreatment and DoseDosing ScheduleTumor Growth Inhibition (TGI) (%)Observations
MCF-7 (Wild-Type ER) This compound (Specify Dose)Data not available in search resultsData not available in search resultsTumor regression observed
ESR1 Mutated Model 1 This compound (Specify Dose)Data not available in search resultsData not available in search resultsComplete tumor growth inhibition
ESR1 Mutated Model 2 This compound (Specify Dose)Data not available in search resultsData not available in search resultsComplete tumor growth inhibition

Data to be populated from the supplementary information of Chen et al., J. Med. Chem. 2023.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture MCF-7 cells in appropriate media until they reach the desired confluence.

    • Harvest the cells and resuspend them in a suitable medium for injection (e.g., a mixture of media and Matrigel).

    • Implant the cells subcutaneously into the flank of female immunodeficient mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization and Dosing:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Prepare the this compound formulation for oral gavage. A common vehicle for similar compounds is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

    • Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and the body weight of the animals throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting to confirm ERα degradation).

Visualizations

Signaling Pathway and Mechanism of Action

ERD3111_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus ERD3111 This compound Ternary_Complex ERα-ERD3111-CRBN Ternary Complex ERD3111->Ternary_Complex Binds ER_alpha ERα ER_alpha->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Ub_ER_alpha Ubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER_alpha->Proteasome Targeted for Degradation Degraded_ER Degraded ERα (Fragments) Proteasome->Degraded_ER Degrades Gene_Transcription Gene Transcription (Proliferation, Survival) Degraded_ER->Gene_Transcription Inhibition ER_alpha_in_nucleus ERα ER_alpha_in_nucleus->Gene_Transcription Promotes

Caption: Mechanism of action of this compound as a PROTAC for ERα degradation.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: MCF-7 Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize dosing Oral Gavage Dosing: - this compound - Vehicle Control randomize->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring endpoint End of Study: - Euthanasia - Tumor Excision monitoring->endpoint Predefined endpoint met analysis Data Analysis: - Tumor Growth Inhibition - Western Blot for ERα endpoint->analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic for Suboptimal Efficacy

Troubleshooting_Logic issue Issue: Suboptimal Tumor Growth Inhibition check_dose Is the dose and schedule appropriate? issue->check_dose check_formulation Is the formulation optimal? check_dose->check_formulation Yes solution_dose Action: - Perform dose-response study - Test lower dose (Hook Effect) check_dose->solution_dose No check_model Is the xenograft model appropriate? check_formulation->check_model Yes solution_formulation Action: - Test alternative vehicles check_formulation->solution_formulation No check_compound Is the compound stable? check_model->check_compound Yes solution_model Action: - Confirm ERα positivity - Use a validated model (e.g., MCF-7) check_model->solution_model No solution_compound Action: - Store properly - Prepare fresh formulations check_compound->solution_compound No

Caption: Troubleshooting logic for addressing suboptimal in vivo efficacy.

References

Technical Support Center: ERD-3111 Cell Permeability Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cell permeability of ERD-3111, a potent and orally active PROTAC ERα degrader. Given that specific permeability coefficients for this compound are not publicly available, this guide offers general principles, troubleshooting advice for common permeability assays, and representative data based on the known characteristics of orally bioavailable PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a key consideration?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the estrogen receptor alpha (ERα), a key target in ER-positive breast cancer.[1][2][3][4][5] As an intracellularly acting molecule, its ability to efficiently cross the cell membrane is critical for its therapeutic efficacy. The high oral bioavailability of this compound observed in preclinical models suggests it possesses favorable cell permeability characteristics.[4][5][6]

Q2: What are the general challenges with PROTAC cell permeability?

A2: PROTACs like this compound are large molecules, often with a high molecular weight and a significant number of rotatable bonds, which can challenge their ability to passively diffuse across the cell membrane.[1][7] Many PROTACs exhibit poor cell permeability due to these properties.[1] However, factors such as the molecule's ability to form intramolecular hydrogen bonds and adopt different conformations in various environments can enhance its permeability.[8]

Q3: What in vitro assays are recommended for evaluating this compound cell permeability?

A3: The two most common and recommended in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay utilizes a monolayer of human intestinal cells to model both passive and active transport mechanisms.

Q4: Since specific permeability data for this compound is unavailable, what can be expected?

A4: Given that this compound is orally bioavailable, it is expected to exhibit moderate to high permeability in in vitro assays.[4][5][6] The tables below provide representative data that can be expected for a compound with such characteristics. Please note these are not experimentally determined values for this compound.

Representative Permeability Data

Disclaimer: The following data are representative examples for an orally bioavailable PROTAC and are not the experimentally determined values for this compound.

Table 1: Representative PAMPA Permeability Data

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
This compound (Hypothetical) 8.5 High
High Permeability Control> 5.0High
Low Permeability Control< 1.0Low

Table 2: Representative Caco-2 Permeability Data

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux RatioClassification
This compound (Hypothetical) A to B12.21.2High Permeability, Not a P-gp Substrate
B to A14.6
High Permeability ControlA to B> 10.0< 2.0High Permeability
Low Permeability ControlA to B< 1.0N/ALow Permeability
P-gp Substrate ControlA to B0.5> 2.0P-gp Substrate
B to A5.0

A to B: Apical to Basolateral; B to A: Basolateral to Apical

Troubleshooting Guide

Issue 1: Low apparent permeability (Papp) observed in the PAMPA assay.

  • Question: My PAMPA results for this compound are unexpectedly low. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure this compound is fully dissolved in the donor well. Consider using a co-solvent if solubility is an issue, but be mindful that high concentrations of organic solvents can disrupt the artificial membrane.

    • Membrane Integrity: Verify the integrity of the artificial membrane. This can be checked by running a known high-permeability compound as a positive control.

    • Incorrect pH: The pH of the donor and acceptor buffers should be appropriate for the assay (typically physiological pH of 7.4).

Issue 2: High variability in Caco-2 permeability results.

  • Question: I am seeing significant well-to-well and experiment-to-experiment variability in my Caco-2 assays with this compound. How can I improve consistency?

  • Answer:

    • Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully confluent and have consistent transepithelial electrical resistance (TEER) values before starting the experiment. Visually inspect the monolayers for any gaps or inconsistencies.

    • Cell Passage Number: Use Caco-2 cells within a consistent and low passage number range, as high passage numbers can lead to altered cell morphology and transporter expression.

    • Consistent Culture Conditions: Maintain consistent cell seeding density, media composition, and incubation times to ensure reproducible monolayer formation.

Issue 3: High efflux ratio observed in the Caco-2 assay.

  • Question: My Caco-2 results show a high efflux ratio for this compound, suggesting it's a substrate for an efflux transporter like P-glycoprotein (P-gp). What are the next steps?

  • Answer:

    • Confirmation with Inhibitors: To confirm if this compound is a substrate of a specific efflux transporter (e.g., P-gp or BCRP), repeat the Caco-2 assay in the presence of a known inhibitor of that transporter. A significant increase in the A to B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm this interaction.

    • Consider Alternative Cell Lines: If efflux is a significant issue, you may consider using cell lines with lower expression of the identified transporter to further investigate passive permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the this compound stock solution in a buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline) to the final concentration. The final DMSO concentration should typically be less than 1%.

    • Prepare the acceptor buffer.

  • Coat the PAMPA Plate:

    • Add a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to the filter of the donor plate and allow it to impregnate for at least 5 minutes.

  • Perform the Assay:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the filters are in contact with the acceptor buffer.

    • Add the donor solution containing this compound to the donor wells.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Analyze the Results:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare for the Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution of this compound in the transport buffer.

  • Perform the Permeability Assay (Apical to Basolateral - A to B):

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Perform the Permeability Assay (Basolateral to Apical - B to A for Efflux):

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Analyze the Results:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp B to A / Papp A to B).

Visualizations

ERD3111_Mechanism_of_Action ERD3111 This compound Ternary_Complex Ternary Complex (ERα-ERD3111-E3 Ligase) ERD3111->Ternary_Complex Binds ERa ERα (Target Protein) ERa->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation ERα Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for this compound as a PROTAC ERα degrader.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow pampa1 Prepare this compound Donor Solution pampa2 Coat Plate with Artificial Membrane pampa1->pampa2 pampa3 Add Donor & Acceptor Solutions pampa2->pampa3 pampa4 Incubate pampa3->pampa4 pampa5 Quantify Compound (LC-MS/MS) pampa4->pampa5 pampa6 Calculate Papp pampa5->pampa6 caco1 Culture Caco-2 Cells on Transwells (21 days) caco2 Measure TEER for Monolayer Integrity caco1->caco2 caco3 Add this compound to Apical or Basolateral Side caco2->caco3 caco4 Incubate at 37°C caco3->caco4 caco5 Sample from Receiver Chamber caco4->caco5 caco6 Quantify Compound (LC-MS/MS) caco5->caco6 caco7 Calculate Papp & Efflux Ratio caco6->caco7

Caption: General experimental workflows for PAMPA and Caco-2 permeability assays.

References

ERD-3111 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using ERD-3111. Find answers to frequently asked questions and troubleshoot inconsistent experimental results to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to degrade the Estrogen Receptor alpha (ERα).[1][2] As a PROTAC, this compound is a bifunctional molecule; one end binds to the ERα protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of ERα, leading to a potent and long-lasting effect.[2]

Q2: What are the key applications of this compound?

This compound is primarily used in research for ER-positive (ER+) breast cancer.[1][2] It has demonstrated effectiveness in degrading both wild-type and clinically relevant mutated forms of ERα, which are a common cause of resistance to endocrine therapies.[2][3][5] Studies have shown its ability to inhibit tumor growth in xenograft models of ER+ breast cancer.[1][2][5]

Q3: What is the recommended solvent for this compound?

For in vitro experiments, this compound can typically be dissolved in DMSO to create a stock solution. It is crucial to refer to the solubility information provided by the supplier to select the most appropriate solvent for your specific experimental conditions.

Q4: How should this compound stock solutions be stored?

To maintain the stability and activity of this compound, it is recommended to aliquot stock solutions and store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is important to protect the solutions from light and store them under nitrogen.[1] Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.[1]

Troubleshooting Guide

Inconsistent ERα Degradation in In Vitro Assays

Problem: I am observing variable or lower-than-expected ERα degradation in my cell-based assays.

Potential Cause Recommended Solution
Suboptimal Cell Health or Passage Number Ensure cells are healthy, growing exponentially, and are within a consistent and low passage number range. Senescent or unhealthy cells can have altered protein turnover rates.
Low Expression of CRBN E3 Ligase Confirm the expression level of Cereblon (CRBN) in your cell line. The efficacy of this compound is dependent on the presence of this E3 ligase. If CRBN levels are low, consider using a different cell line with higher expression.
Impaired Proteasome Activity Co-treat cells with a proteasome inhibitor (e.g., MG132) as a negative control. If this compound-mediated degradation is rescued in the presence of the inhibitor, it confirms a proteasome-dependent mechanism. If degradation is still observed, it may indicate a non-proteasomal clearance of ERα.
Incorrect this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The reported DC50 for this compound is 0.5 nM, but this can vary between cell types.[1]
Issues with Compound Solubility or Stability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
High Variability in In Vivo Xenograft Studies

Problem: My in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition.

Potential Cause Recommended Solution
Variability in Drug Formulation and Administration Ensure a consistent and appropriate vehicle is used for oral administration. The formulation should be homogenous to ensure each animal receives the correct dose.
Differences in Tumor Engraftment and Size Start treatment when tumors have reached a consistent, pre-determined size across all animals in the study. Large variations in initial tumor volume can lead to inconsistent responses.
Metabolic Differences in Animal Models While this compound has demonstrated high oral bioavailability in mice, rats, and dogs, individual animal metabolism can vary.[2][5] Ensure consistent age, weight, and health status of the animals used in the study.
Inconsistent Dosing Schedule Adhere strictly to the planned dosing schedule. Missed or inconsistent doses will lead to variable drug exposure and inconsistent tumor growth inhibition.
Drug Resistance Mechanisms While this compound is effective against common ESR1 mutations, prolonged treatment could potentially lead to the development of other resistance mechanisms.[3] Consider analyzing tumor samples post-treatment to investigate potential resistance pathways.

Visualizing Experimental Workflows and Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes related to this compound.

ERD3111_Mechanism_of_Action cluster_cell Cellular Environment ERD3111 This compound Ternary_Complex ERα-ERD-3111-CRBN Ternary Complex ERD3111->Ternary_Complex ERa ERα (Target Protein) ERa->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_ERa Ubiquitinated ERα Ternary_Complex->Ub_ERa Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ERa->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for this compound mediated ERα degradation.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify this compound Integrity (Storage, Age, Solubility) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Start->Check_Protocol Check_Cells Assess Cell Line Health (Passage, Viability, Contamination) Start->Check_Cells Validate_System Validate Biological System (CRBN Expression, Proteasome Activity) Check_Reagents->Validate_System Check_Protocol->Validate_System Check_Cells->Validate_System Optimize Optimize Assay Conditions (Dose-Response, Time-Course) Validate_System->Optimize Consistent_Results Consistent Results Achieved Optimize->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: ERD-3111 and PROTAC Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ERD-3111 and other PROTACs, with a special focus on understanding and mitigating the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] It functions as a heterobifunctional molecule, meaning it has two key components: a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] By bringing ERα and CRBN into close proximity, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[8][9] This targeted degradation of ERα makes this compound a promising therapeutic agent for ER-positive (ER+) breast cancer.[1][3][4][5][10][11]

Q2: What is the "hook effect" in the context of PROTACs?

The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein decreases, leading to a characteristic bell-shaped or "hooked" curve.[12][13] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the efficacy of the PROTAC paradoxically diminishes.[12]

Q3: What causes the hook effect?

The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. For a PROTAC to be effective, it must form a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[12]

Q4: My experimental results show a bell-shaped dose-response curve for this compound. What should I do?

Observing a bell-shaped curve is a strong indication of the hook effect. The primary troubleshooting step is to adjust the concentration range of this compound in your experiments. You should test a wider range of concentrations, particularly including lower concentrations, to identify the optimal concentration that achieves maximal degradation (Dmax).

Troubleshooting Guide

ProblemLikely CauseRecommended Actions
Decreased ERα degradation at high concentrations of this compound (Hook Effect) Formation of unproductive binary complexes (ERα-ERD-3111 or CRBN-ERD-3111) that prevent ternary complex formation.1. Optimize this compound Concentration: Perform a dose-response experiment with a wider and more granular range of concentrations (e.g., 0.01 nM to 10 µM) to identify the optimal concentration for maximal degradation. 2. Assess Ternary Complex Formation: Use techniques like Co-Immunoprecipitation or NanoBRET assays to directly measure the formation of the ERα-ERD-3111-CRBN ternary complex at different concentrations. A decrease in the ternary complex at high concentrations will confirm the hook effect. 3. Review Incubation Time: Perform a time-course experiment at the optimal this compound concentration to ensure you are measuring degradation at the most appropriate time point.
No or minimal ERα degradation observed at any concentration. 1. Low expression of ERα or CRBN in the cell line. 2. Poor cell permeability of this compound. 3. Inefficient ternary complex formation. 4. Issues with experimental reagents or technique. 1. Verify Protein Expression: Confirm the expression levels of both ERα and CRBN in your cell model using Western Blot. 2. Cell Permeability Assessment: Although this compound is known to be orally bioavailable, specific cell lines might have different permeability characteristics. If possible, assess its permeability in your specific cell line. 3. Confirm Binary Engagement: If possible, use biophysical assays to confirm that this compound can independently bind to ERα and CRBN. 4. Experimental Controls: Ensure all reagents, including antibodies for Western Blot, are validated and working correctly. Include appropriate positive and negative controls in your experiments.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Variability in this compound treatment (concentration or time). 3. Inconsistent sample preparation or Western Blot loading. 1. Standardize Cell Culture: Ensure consistent cell seeding and confluency at the time of treatment. 2. Precise Dosing: Use freshly prepared dilutions of this compound for each experiment. 3. Normalize Protein Levels: Accurately quantify total protein concentration in your lysates (e.g., using a BCA assay) and load equal amounts for Western Blot analysis. Use a reliable loading control (e.g., GAPDH, β-actin) for normalization.

Quantitative Data

While specific dose-response data for this compound showing a hook effect is not publicly available, the following table presents its known degradation potency. For illustrative purposes, a representative dose-response profile for a generic CRBN-recruiting PROTAC exhibiting a hook effect is also included.

Table 1: Degradation Potency of this compound

CompoundTargetCell LineDC50E3 Ligase RecruitedReference
This compoundERαMCF-70.5 nMCRBN[6]

Table 2: Representative Data for a CRBN-Recruiting PROTAC Exhibiting a Hook Effect

PROTAC Concentration (µM)% Target Protein Degradation
0.00115%
0.0145%
0.185%
195% (Dmax)
570%
1050%

Note: The data in Table 2 is representative and intended for illustrative purposes only.

Experimental Protocols

Western Blot for ERα Degradation

This protocol describes the quantification of ERα protein levels following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells (or another appropriate ER+ cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the ERα-ERD-3111-CRBN ternary complex.

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

    • Treat the cells with the optimal concentration of this compound or DMSO for 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose (B213101) beads.

    • To the pre-cleared lysate, add an antibody against CRBN (or ERα). As a negative control, use a non-specific IgG antibody.

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ERα and CRBN to detect the co-immunoprecipitated proteins.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex ERD3111 This compound ERa ERα (Target Protein) ERD3111->ERa Binds CRBN CRBN (E3 Ligase) ERD3111->CRBN Recruits Ternary ERα-ERD-3111-CRBN Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded_ERa Degraded ERα Proteasome->Degraded_ERa

Caption: Mechanism of ERα degradation by this compound.

Hook_Effect cluster_0 The Hook Effect in PROTACs Concentration PROTAC Concentration Low_Conc Low/Optimal Concentration High_Conc High Concentration Ternary Productive Ternary Complex (Target-PROTAC-E3) Low_Conc->Ternary Binary_Target Unproductive Binary Complex (Target-PROTAC) High_Conc->Binary_Target Binary_E3 Unproductive Binary Complex (E3-PROTAC) High_Conc->Binary_E3 Degradation Target Degradation Ternary->Degradation No_Degradation Inhibited Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Is_Hook Is it a bell-shaped 'hook' curve? Start->Is_Hook No_Degradation No/Low Degradation? Is_Hook->No_Degradation No Optimize_Conc Optimize PROTAC Concentration (Wider, lower range) Is_Hook->Optimize_Conc Yes Check_Expression Check ERα and CRBN Expression (Western Blot) No_Degradation->Check_Expression Yes Confirm_Ternary Confirm Ternary Complex Formation (Co-IP, NanoBRET) Optimize_Conc->Confirm_Ternary End_Hook End: Optimal Concentration Identified Confirm_Ternary->End_Hook Check_Permeability Assess Cell Permeability Check_Expression->Check_Permeability Validate_Reagents Validate Reagents and Controls Check_Permeability->Validate_Reagents End_No_Degradation End: Identify Root Cause Validate_Reagents->End_No_Degradation

Caption: A troubleshooting workflow for unexpected PROTAC dose-response results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of ERD-3111 in normal cells during pre-clinical experiments.

FAQs: Understanding and Troubleshooting this compound Cytotoxicity

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively target the estrogen receptor alpha (ERα) for degradation.[1][2][3] It functions by binding to both ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] This mechanism makes it a promising therapeutic candidate for ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene.[1]

Q2: Is cytotoxicity in normal cells an expected side effect of this compound?

While preclinical studies in mouse models have shown no significant weight loss or other overt signs of toxicity, in vitro experiments using sensitive, non-cancerous cell lines may reveal a degree of cytotoxicity.[4] This can be due to several factors, including on-target toxicity in cells that express low levels of ERα or off-target effects where this compound interacts with other cellular proteins.

Q3: How can I determine if the observed cytotoxicity in my normal cell line is on-target or off-target?

Differentiating between on-target and off-target cytotoxicity is crucial for interpreting your results. Here are some recommended strategies:

  • Use an ERα-negative cell line: Compare the cytotoxic effects of this compound in your normal cell line with a cell line that does not express ERα. If cytotoxicity is significantly lower in the ERα-negative line, the effect is likely on-target.

  • Inactive Epimer Control: Synthesize or obtain an inactive version of this compound where the E3 ligase-binding component is modified to prevent its interaction. If this control compound does not induce cytotoxicity, it suggests the observed effect is dependent on the degradation machinery.

  • ERα Rescue Experiment: In your normal cell line, transfect cells to overexpress ERα. A subsequent increase in this compound-induced cytotoxicity would suggest an on-target mechanism.

Q4: What are some initial steps to mitigate this compound cytotoxicity in my normal cell line cultures?

If you observe unexpected cytotoxicity, the following experimental adjustments can be made:

  • Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that induces degradation of ERα in your cancer cell line of interest without causing significant toxicity in your normal cell line control.

  • Reduce Incubation Time: A time-course experiment can help determine the minimum exposure time required for ERα degradation, which may reduce cumulative cytotoxic effects in normal cells.

Troubleshooting Guides

Guide 1: Unexpected High Cytotoxicity in Normal Breast Epithelial Cells (e.g., MCF-10A)

Problem: You observe a significant decrease in cell viability in your MCF-10A control cell line at concentrations of this compound that are effective in your MCF-7 cancer cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
On-target toxicity due to basal ERα expression in MCF-10A cells. 1. Confirm ERα expression levels in your MCF-10A cells via Western blot or qPCR. 2. Perform a dose-response curve to determine if there is a therapeutic window where MCF-7 cells are sensitive and MCF-10A cells are not. 3. Consider using an ERα-knockout MCF-10A cell line as a negative control.
Off-target effects of this compound. 1. Test an inactive epimer of this compound in both cell lines. 2. Perform a global proteomics analysis to identify other proteins that may be degraded by this compound in MCF-10A cells.
Solvent (e.g., DMSO) toxicity. 1. Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the known toxic threshold for your cell lines. 2. Run a vehicle-only control to assess the impact of the solvent on cell viability.
Illustrative Data: Dose-Response Cytotoxicity of this compound

The following table presents hypothetical data from a cell viability assay (e.g., MTS or MTT) comparing the effects of this compound on a cancer cell line (MCF-7) and a normal breast epithelial cell line (MCF-10A).

This compound Concentration (nM)MCF-7 % Viability (Mean ± SD)MCF-10A % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.2
185 ± 5.198 ± 4.8
1062 ± 6.395 ± 5.5
10035 ± 4.988 ± 6.1
100015 ± 3.875 ± 7.2
IC50 (nM) ~40 >1000

This is illustrative data and should be confirmed by independent experiments.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment using MTS Assay

Objective: To determine and compare the dose-dependent cytotoxicity of this compound in a cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10A).

Materials:

  • This compound

  • MCF-7 and MCF-10A cells

  • Appropriate cell culture media and supplements

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Methodology:

  • Cell Seeding: Seed MCF-7 and MCF-10A cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of their respective complete media. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each cell line.

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity Assay

Objective: To determine if this compound-induced cytotoxicity in normal cells is mediated by apoptosis.

Materials:

  • This compound

  • Normal cell line of interest (e.g., MCF-10A)

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well with a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

Signaling Pathway: this compound Mechanism of Action

ERD3111_Mechanism This compound Mechanism of Action ERD3111 This compound Ternary_Complex Ternary Complex (ERα-ERD3111-E3 Ligase) ERD3111->Ternary_Complex ER_alpha ERα ER_alpha->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced ERα degradation.

Experimental Workflow: Troubleshooting Cytotoxicity

Cytotoxicity_Troubleshooting Workflow for Troubleshooting this compound Cytotoxicity Start Observe Cytotoxicity in Normal Cells Dose_Response Perform Dose-Response in Normal vs. Cancer Cells Start->Dose_Response Therapeutic_Window Is there a Therapeutic Window? Dose_Response->Therapeutic_Window Optimize Optimize Concentration and Incubation Time Therapeutic_Window->Optimize Yes Investigate_Off_Target Investigate Off-Target Effects Therapeutic_Window->Investigate_Off_Target No End Identify Mitigation Strategy Optimize->End Inactive_Control Test Inactive Epimer Control Investigate_Off_Target->Inactive_Control Proteomics Global Proteomics (Mass Spectrometry) Investigate_Off_Target->Proteomics Inactive_Control->End Proteomics->End

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

A New Contender in ER+ Breast Cancer Therapy: A Comparative Analysis of ERD-3111 and Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of ERD-3111, a novel PROTAC ERα degrader, and fulvestrant (B1683766), the established selective estrogen receptor downregulator (SERD), for the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed analysis of their mechanisms of action, preclinical efficacy, and the experimental data supporting these findings.

Fulvestrant, a cornerstone in ER+ breast cancer treatment, functions as a selective estrogen receptor antagonist. It competitively binds to the estrogen receptor (ER), disrupting dimerization and nuclear localization, which ultimately leads to the accelerated degradation of the ER protein.[1] This complete blockade of ER-mediated transcriptional activity has been a valuable strategy in combating hormone-driven breast cancers.[1]

This compound represents a next-generation approach, employing Proteolysis Targeting Chimera (PROTAC) technology. This orally bioavailable molecule works by co-opting the cell's own ubiquitin-proteasome system to specifically target and degrade the ERα protein.[2][3] Preclinical studies have demonstrated this compound's potent in vitro degradation activity against both wild-type and clinically relevant mutated forms of ERα.[2][4][5]

Mechanism of Action: A Tale of Two Degraders

Fulvestrant's mechanism relies on its ability to bind to the estrogen receptor, thereby sterically hindering its function and flagging it for degradation.

This compound, on the other hand, acts as a molecular bridge, bringing an E3 ubiquitin ligase into close proximity with the ERα protein. This induced proximity results in the ubiquitination and subsequent degradation of ERα by the proteasome.

cluster_fulvestrant Fulvestrant Mechanism estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds dimerization Dimerization & Nuclear Localization er->dimerization Promotes degradation ER Degradation er->degradation Accelerates fulvestrant Fulvestrant fulvestrant->er Binds & Blocks gene_transcription Gene Transcription dimerization->gene_transcription Promotes

Fig. 1: Mechanism of Action of Fulvestrant.

cluster_erd3111 This compound (PROTAC) Mechanism erd3111 This compound er Estrogen Receptor (ERα) erd3111->er Binds e3_ligase E3 Ubiquitin Ligase erd3111->e3_ligase Recruits proteasome Proteasome er->proteasome Targets for e3_ligase->er Ubiquitinates ubiquitin Ubiquitin degradation ERα Degradation proteasome->degradation Leads to

Fig. 2: Mechanism of Action of this compound.

Preclinical Performance: Head-to-Head Comparison

Preclinical data indicates that this compound demonstrates potent anti-tumor activity. In xenograft models using the parental MCF-7 cell line (wild-type ER), as well as two clinically relevant ESR1 mutated models, oral administration of this compound resulted in significant tumor regression and, in some cases, complete tumor growth inhibition.[2][4][5] This suggests that this compound may be effective in overcoming resistance to current endocrine therapies driven by ESR1 mutations. While direct comparative studies are emerging, reports suggest this compound's efficacy is comparable to that of fulvestrant in these preclinical settings.[6]

ParameterThis compoundFulvestrantReference
Route of Administration OralIntramuscular Injection[2][7]
Bioavailability High (in mice, rats, and dogs)N/A (injection)[2][5]
Activity against mutated ERα Yes (Y537S and D538G)Activity can be limited by resistance mutations[4][6]
In Vivo Efficacy (MCF-7 Xenograft) Tumor regression/complete growth inhibitionTumor growth inhibition[2][5]

Table 1: Comparison of this compound and Fulvestrant Characteristics.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of these compounds.

Cell Viability Assay

This assay is crucial for determining the cytotoxic effects of the drugs on cancer cell lines.

cluster_workflow Cell Viability Assay Workflow start Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates treatment Treat cells with varying concentrations of this compound or Fulvestrant start->treatment incubation Incubate for a specified period (e.g., 72 hours) treatment->incubation reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubation->reagent read Measure signal (absorbance/luminescence) reagent->read analysis Calculate IC50 values read->analysis

Fig. 3: General Workflow for a Cell Viability Assay.
Western Blot for ERα Degradation

This technique is used to quantify the reduction in ERα protein levels following treatment.

Protocol:

  • Cell Lysis: ER+ breast cancer cells are treated with this compound or fulvestrant for a set time. The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of ERα protein, is captured.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Implantation: Human ER+ breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered either vehicle control, this compound (orally), or fulvestrant (intramuscularly).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, and protein may be extracted for pharmacodynamic analysis (e.g., Western blot for ERα degradation).

Future Outlook

The development of orally bioavailable PROTAC ERα degraders like this compound holds significant promise for the treatment of ER+ breast cancer, particularly in the context of acquired resistance to current therapies. Its distinct mechanism of action and potent preclinical activity against both wild-type and mutant ERα position it as a strong candidate for further clinical investigation. Head-to-head clinical trials will be necessary to fully elucidate the comparative efficacy and safety of this compound versus fulvestrant and other emerging endocrine therapies.

References

comparing ERD-3111 to other PROTAC ER degraders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to ERD-3111 and Other PROTAC ER Degraders

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of this compound with other leading estrogen receptor (ER) degraders. This document provides a detailed analysis of its performance against other alternatives, supported by experimental data.

Introduction to this compound

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the estrogen receptor alpha (ERα) for degradation.[1][2] It is a promising candidate for the treatment of ER-positive (ER+) breast cancer, demonstrating strong anti-tumor activity.[1][2] this compound has shown effectiveness in reducing the levels of both wild-type and mutated ERα proteins in tumor tissues.[3][4] The compound is comprised of a ligand that binds to ERα, a linker, and a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which work together to tag ERα for proteasomal degradation.[4]

Mechanism of Action: PROTACs vs. SERDs

Traditional therapies for ER+ breast cancer often involve Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Degraders (SERDs). While SERMs competitively inhibit estrogen binding, SERDs like fulvestrant (B1683766) not only block the receptor but also induce its degradation.[5]

PROTACs, such as this compound and Vepdegestrant (ARV-471), represent a novel approach. These bifunctional molecules act catalytically to induce the degradation of target proteins.[5] They function by forming a ternary complex between the target protein (ERα) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect compared to traditional occupancy-driven inhibitors.[3][5]

Quantitative Performance Comparison

The following tables summarize key in vitro performance metrics for this compound and other selected ER degraders. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Degradation of ERα in Breast Cancer Cell Lines

CompoundTypeCell LineDC50 (nM)Dmax (%)E3 LigaseReference
This compound PROTACMCF-70.5>95*CRBN[7][8]
Vepdegestrant (ARV-471) PROTACMCF-7~1-279-95CRBN[9][10][11]
Fulvestrant SERDMCF-7N/A73-74N/A[12]
GDC-0810 (Brilanestrant) SERDMCF-7EC50 = 0.7**N/AN/A[13]

*Dmax value for this compound is inferred from a related compound, ERD-308, which induced >95% ER degradation.[8] **EC50 for ERα degradation.

Table 2: In Vitro Binding and Proliferation Inhibition

CompoundTarget Binding IC50 (nM)Cell Proliferation IC50 (nM)Cell LineReference
GDC-0810 (Brilanestrant) 6.1 (ERα)2.5MCF-7[13]

Experimental Protocols

The determination of DC50 (the concentration of a degrader at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) is crucial for characterizing PROTACs. The following is a generalized protocol for an in vitro ERα degradation assay using Western blotting.

Cell Culture and Treatment
  • Cell Line: MCF-7 (ER+ human breast cancer cell line) is commonly used.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 6-well plates to reach approximately 80% confluency on the day of treatment.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ER degrader (e.g., this compound) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours).

Cell Lysis and Protein Quantification
  • Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins.

  • Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Data Analysis
  • Densitometry: The intensity of the ERα and loading control bands is quantified using image analysis software.

  • Normalization: The intensity of the ERα band for each sample is normalized to the intensity of the corresponding loading control band.

  • Calculation of Degradation: The percentage of ERα remaining is calculated relative to the vehicle-treated control.

  • DC50 and Dmax Determination: The percentage of degradation is plotted against the logarithm of the degrader concentration. A non-linear regression analysis is used to determine the DC50 and Dmax values.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the estrogen signaling pathway and the general workflow for evaluating ER degraders.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) ER_HSP ER-HSP Complex Estrogen->ER_HSP Estrogen_ER Estrogen-ER Complex ER->Estrogen_ER Binding HSP HSP90 HSP->ER_HSP ER_HSP->ER Dissociation Dimer Dimerized Estrogen-ER Complex Estrogen_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Activation PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC Action PROTAC PROTAC (e.g., this compound) Ternary_Complex Ternary Complex (ER-PROTAC-E3) PROTAC->Ternary_Complex ER Estrogen Receptor (ER) ER->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation Mediates Experimental_Workflow culture 1. Cell Culture (MCF-7 cells) treat 2. Treatment (with ER Degrader) culture->treat lyse 3. Cell Lysis treat->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify wb 5. Western Blot quantify->wb analyze 6. Data Analysis (Densitometry) wb->analyze results 7. Determine DC50 & Dmax analyze->results

References

Preclinical Showdown: A Comparative Guide to ERD-3111 and ARV-471 in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted protein degradation, two prominent orally bioavailable PROTAC (Proteolysis Targeting Chimera) estrogen receptor α (ERα) degraders, ERD-3111 and ARV-471 (Vepdegestrant), have emerged as promising therapeutic candidates for ER-positive (ER+) breast cancer. Both molecules are designed to hijack the body's natural protein disposal machinery to eliminate the ERα protein, a key driver of ER+ breast cancer. This guide provides a comprehensive comparison of their preclinical data, offering insights into their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action: A Shared Strategy of Targeted Degradation

Both this compound and ARV-471 are hetero-bifunctional molecules that function by inducing the formation of a ternary complex between the ERα protein and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[1] This targeted degradation of the ERα protein effectively shuts down the estrogen signaling pathway that fuels the growth of ER+ breast cancer cells.[2]

ARV-471 utilizes a ligand that binds to the Cereblon (CRBN) E3 ligase, while this compound also engages an E3 ligase to induce ERα degradation.[3][4] The ultimate outcome for both is the elimination of the ERα protein, offering a potential advantage over traditional therapies that only block its function.

cluster_PROTAC_Action PROTAC-Mediated ERα Degradation ER Estrogen Receptor α (ERα) Ternary_Complex ERα : PROTAC : E3 Ternary Complex ER->Ternary_Complex PROTAC This compound or ARV-471 PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ubiquitination Poly-ubiquitination of ERα Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation ERα Degradation Proteasome->Degradation Downstream Inhibition of ERα-mediated Gene Transcription and Tumor Growth Degradation->Downstream

Caption: General mechanism of action for ERα-targeting PROTACs.

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound and ARV-471, providing a side-by-side comparison of their in vitro and in vivo activities.

Table 1: In Vitro Preclinical Data
ParameterThis compoundARV-471 (Vepdegestrant)
Target Estrogen Receptor α (ERα)Estrogen Receptor α (ERα)
Mechanism of Action PROTAC-mediated ERα degradationPROTAC-mediated ERα degradation
E3 Ligase Recruited Cereblon (CRBN)[4]Cereblon (CRBN)[3]
Binding Affinity (ERα) Data not availableIC50: ~1 nM, Ki: 0.28 nM[3]
Degradation Potency (DC50) 0.5 nM (in MCF-7 cells)[5]~1-2 nM (in various ER+ cell lines)[3]
Maximum Degradation (Dmax) Data not available>95% (in MCF-7 cells)[3]
Cell Lines Tested MCF-7[5]MCF-7, T47D, CAMA-1, ZR-75-1, BT-474[3]
Table 2: In Vivo Preclinical Data
ParameterThis compoundARV-471 (Vepdegestrant)
Animal Model Mice (MCF-7 xenografts, including ESR1 mutant models)[6][7]Mice (MCF-7 xenografts, PDX models with ESR1 mutations)[3][8]
Route of Administration Oral[6][7]Oral[3][8]
ERα Degradation in Tumors Significant reduction of ERα protein levels[4]≥90% degradation[3][8]
Antitumor Efficacy Achieved tumor regression or complete tumor growth inhibition[4][6][7]87% - 123% Tumor Growth Inhibition (TGI) in MCF-7 xenografts[3][8]
Efficacy in Mutant Models Showed tumor regression and complete growth inhibition in ESR1 mutated (Y537S and D538G) MCF-7 xenograft models.[4]Achieved tumor regression in ER Y537S patient-derived xenograft (PDX) models (102% TGI).[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate ERα-degrading PROTACs.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the extent of ERα protein degradation in cancer cells following treatment with a PROTAC.

cluster_WB_Workflow Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. PROTAC Treatment (Varying concentrations and times) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-ERα, Anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.
  • Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7) are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC degrader or vehicle control for specified time periods.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the results. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of ERα is normalized to the loading control and expressed as a percentage of the vehicle-treated control to determine the extent of degradation.

Cell Proliferation Assay

This assay measures the effect of the PROTAC degrader on the growth of cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTAC degrader or vehicle control.

  • Incubation: The plates are incubated for a period of 5 to 7 days.[5]

  • Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The results are normalized to the vehicle control, and the half-maximal growth inhibition concentration (GI50) is calculated.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of the PROTAC degraders in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: MCF-7 cells are implanted into the mammary fat pads of the mice. For ER+ models, an estradiol (B170435) pellet is often implanted to support tumor growth.[9]

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed orally with the PROTAC degrader or vehicle control on a defined schedule.[10]

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.[10]

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ERα protein are measured by Western blot or immunohistochemistry to confirm target degradation in vivo.[10]

  • Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

Both this compound and ARV-471 demonstrate potent preclinical activity as orally bioavailable ERα PROTAC degraders. ARV-471 has a more extensively published preclinical data set with detailed quantitative measures of binding affinity, in vitro degradation, and in vivo efficacy. This compound also shows high potency with a sub-nanomolar DC50 value and significant in vivo antitumor activity, including in models of acquired resistance. The provided experimental protocols offer a foundational understanding of the methods used to generate these critical preclinical data. For researchers in the field, the choice between these or other emerging ERα degraders will likely depend on a deeper analysis of their full preclinical profiles, including pharmacokinetic and safety data, as they progress through clinical development.

References

A Head-to-Head Battle in ESR1 Mutant Breast Cancer: ERD-3111 vs. GDC-0810

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of endocrine resistance in ER-positive breast cancer, the emergence of next-generation estrogen receptor (ER) targeting agents offers new hope. This guide provides an objective comparison of two such agents, ERD-3111 and GDC-0810 (Brilanestrant), focusing on their performance in preclinical models harboring ESR1 mutations, a key mechanism of acquired resistance to standard endocrine therapies.

This comparison synthesizes available experimental data to illuminate the distinct mechanisms and relative efficacy of a Proteolysis Targeting Chimera (PROTAC) ERα degrader, this compound, and a Selective Estrogen Receptor Degrader (SERD), GDC-0810.

At a Glance: Key Performance Indicators

FeatureThis compoundGDC-0810 (Brilanestrant)
Mechanism of Action PROTAC ERα DegraderSelective Estrogen Receptor Degrader (SERD)
ESR1 Mutant Efficacy Complete tumor growth inhibition in Y537S and D538G mutant MCF-7 xenografts.[1]Robust in vitro and in vivo activity against various ESR1 mutant models, including patient-derived xenografts (PDXs).[2][3] Superior single-agent activity compared to fulvestrant (B1683766) in WHIM20 and WHIM43 ESR1 mutant PDX models.[4]
ERα Degradation Potent in vitro degradation of ERα.[5]Induces proteasome-dependent degradation of ERα.[6]
Oral Bioavailability High oral bioavailability in mice, rats, and dogs.[5]Orally bioavailable.[2][3]
Development Status Preclinical.Development discontinued (B1498344) by Roche in 2017.[7]

Delving into the Data: Preclinical Efficacy in ESR1 Mutant Models

This compound: A PROTAC Approach to ERα Elimination

This compound is a novel, orally active PROTAC that potently and effectively induces the degradation of the ERα protein.[3][8] In preclinical studies, this compound has demonstrated significant anti-tumor activity in breast cancer models driven by wild-type and, critically, mutant ESR1.

A key study demonstrated that oral administration of this compound led to complete tumor growth inhibition in two clinically relevant ESR1 mutant mouse models: MCF-7 xenografts harboring either the Y537S or D538G mutation.[1] This potent activity highlights the potential of the PROTAC mechanism to overcome the constitutive activation conferred by these mutations.

GDC-0810 (Brilanestrant): A SERD with Demonstrated Activity

GDC-0810 is an orally bioavailable SERD that functions by binding to ERα and inducing its degradation.[6][9] Preclinical investigations have shown its efficacy in a variety of ER-positive breast cancer models, including those with acquired resistance to tamoxifen (B1202) and those harboring ESR1 mutations.[2][3]

In patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, GDC-0810 has shown significant efficacy. Notably, in the WHIM20 and WHIM43 ESR1 mutant PDX models, GDC-0810 demonstrated superior single-agent activity compared to fulvestrant, the current standard-of-care SERD.[4] This suggests that GDC-0810 may offer an advantage over existing therapies in a subset of ESR1-mutant tumors.

Visualizing the Mechanisms

To understand how these two agents exert their effects, it is crucial to visualize their distinct mechanisms of action at a molecular level.

Mechanism of Action: this compound (PROTAC) ERD3111 This compound ER ERα (Wild-type or Mutant) ERD3111->ER Binds to ERα E3 E3 Ubiquitin Ligase ERD3111->E3 Recruits E3 Ligase Proteasome Proteasome ER->Proteasome Targeted for Degradation E3->ER Ubiquitinates ERα Ub Ubiquitin Degradation ERα Degradation Proteasome->Degradation

This compound Mechanism of Action

Mechanism of Action: GDC-0810 (SERD) GDC0810 GDC-0810 ER ERα (Wild-type or Mutant) GDC0810->ER Binds and Induces Conformational Change Signaling Inhibition of ER Signaling GDC0810->Signaling Proteasome Proteasome ER->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation

GDC-0810 Mechanism of Action

Experimental Corner: Detailed Protocols

For reproducible and rigorous research, detailed experimental protocols are paramount. Below are synthesized protocols for key assays based on methodologies reported in the cited literature.

Cell Viability Assay (MTT-based)

This protocol is a standard method for assessing the effect of compounds on cell proliferation.

Materials:

  • MCF-7 cells (or ESR1 mutant derivatives)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or GDC-0810

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or GDC-0810 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and GDC-0810 in mouse xenograft models.

Experimental Workflow: In Vivo Xenograft Study Start Start Cell_Culture Culture MCF-7 or ESR1 Mutant Cells Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Grow to ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, GDC-0810, or Vehicle (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

In Vivo Xenograft Study Workflow

Materials:

  • Female immunodeficient mice (e.g., NSG or nude mice)

  • MCF-7 cells or ESR1 mutant cell lines

  • Matrigel

  • This compound or GDC-0810 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cultured cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer the compounds or vehicle daily via oral gavage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to assess ERα protein levels.

Western Blot for ERα Degradation

This protocol is used to quantify the degradation of ERα protein in response to treatment.

Materials:

  • Treated and untreated cell or tumor lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of ERα degradation.

Conclusion

Both this compound and GDC-0810 have demonstrated compelling preclinical activity in ESR1 mutant models of breast cancer, a setting of significant clinical need. This compound, with its PROTAC mechanism, shows promise for achieving profound and sustained degradation of ERα, leading to complete tumor growth inhibition in cell line-derived xenografts. GDC-0810, as a SERD, has shown robust efficacy, including superior performance to fulvestrant in challenging PDX models.

While a direct head-to-head comparison in identical ESR1 mutant models is not yet available in the public domain, the data presented here provide a strong foundation for understanding the potential of these two distinct therapeutic strategies. The discontinuation of GDC-0810's development highlights the complexities of drug development, while the continued investigation of PROTACs like this compound underscores the innovation driving the field forward. Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these and other emerging ER-targeted therapies.

References

ERD-3111: A Novel PROTAC Approach to Overcoming Tamoxifen Resistance in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ERD-3111 Against Fulvestrant (B1683766) and Palbociclib (B1678290)

For researchers and clinicians navigating the challenges of acquired resistance to tamoxifen (B1202) in estrogen receptor-positive (ER+) breast cancer, the emergence of novel therapeutic strategies is of paramount importance. This guide provides a comparative overview of this compound, a novel Proteolysis Targeting Chimera (PROTAC) ERα degrader, against established treatments, fulvestrant and palbociclib. We present available preclinical data, detail experimental methodologies, and visualize key mechanisms to offer a comprehensive resource for drug development professionals and cancer researchers.

Introduction to Tamoxifen Resistance and Therapeutic Alternatives

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. However, a significant portion of patients eventually develop resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1) or activation of alternative signaling pathways. This has spurred the development of new therapeutic agents designed to overcome these resistance mechanisms.

Fulvestrant , a selective estrogen receptor degrader (SERD), represents a key alternative. It functions by binding to ERα and promoting its degradation, thereby reducing the total cellular levels of the receptor. Palbociclib , a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, targets a different aspect of the cell cycle machinery that is often dysregulated in resistant tumors. It is typically used in combination with endocrine therapies like fulvestrant.

This compound is an investigational, orally bioavailable PROTAC designed to specifically and efficiently degrade ERα.[1][2][3][4] PROTACs are bifunctional molecules that recruit a target protein (in this case, ERα) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism of action offers a promising strategy to eliminate ERα, including mutated forms that confer resistance to traditional therapies.

Mechanism of Action: A Visual Comparison

The distinct mechanisms of this compound, fulvestrant, and palbociclib in the context of an ER+ breast cancer cell are illustrated below.

cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha ERα DNA DNA ER_alpha->DNA Gene Transcription Proteasome Proteasome ER_alpha->Proteasome E3_Ligase E3 Ubiquitin Ligase E3_Ligase->ER_alpha Ubiquitination Ub Ubiquitin Tamoxifen Tamoxifen Tamoxifen->ER_alpha Binds & Modulates Fulvestrant Fulvestrant Fulvestrant->ER_alpha Binds & Induces Degradation ERD3111 This compound ERD3111->ER_alpha Binds ERD3111->E3_Ligase Recruits Palbociclib Palbociclib CDK46 CDK4/6 Palbociclib->CDK46 Inhibits cluster_nucleus cluster_nucleus

Caption: Mechanisms of action for Tamoxifen, Fulvestrant, this compound, and Palbociclib.

Comparative Efficacy Data

While direct head-to-head studies of this compound against both fulvestrant and palbociclib in tamoxifen-resistant models are not yet widely published, we can summarize the available preclinical data for this compound and compare it with established data for the other agents. The primary source for this compound data is the publication "Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity" in the Journal of Medicinal Chemistry.

In Vitro ERα Degradation and Anti-proliferative Activity
CompoundCell LineDC50 (nM)IC50 (nM)Notes
This compound MCF-7 (WT ERα)0.5-Potent ERα degradation.[5]
This compound MCF-7 (Y537S mutant)--Effective against common resistance mutation.
This compound MCF-7 (D538G mutant)--Effective against common resistance mutation.
Fulvestrant MCF-7--Known to induce ERα degradation.
Palbociclib MCF-7N/A~8-15Does not degrade ERα; inhibits cell proliferation.

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell proliferation. Data for fulvestrant and palbociclib are compiled from various public sources and may not be directly comparable due to different experimental conditions.

In Vivo Antitumor Efficacy in Xenograft Models
CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Notes
This compound MCF-7 (WT ERα)OralComplete tumor regression.[1][2][3][4]Highly efficacious as a single agent.[1][2][3][4]
This compound MCF-7 (Y537S mutant)OralSignificant tumor growth inhibition.[6]Demonstrates activity against resistance mutations.[6]
This compound MCF-7 (D538G mutant)OralSignificant tumor growth inhibition.[6]Demonstrates activity against resistance mutations.[6]
Fulvestrant Tamoxifen-resistant MCF-7IntramuscularVariable, often partial TGI.Standard of care in second-line treatment.
Palbociclib + Fulvestrant Endocrine-resistant modelsOral (Palbociclib) + Intramuscular (Fulvestrant)Synergistic TGI.Clinically approved combination.

TGI data is qualitative based on available literature. Direct quantitative comparison requires studies under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of this compound.

Western Blot for ERα Degradation

cluster_workflow Western Blot Workflow for ERα Degradation A 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with this compound) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE (Separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk) E->F G 7. Primary Antibody Incubation (Anti-ERα) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Quantification I->J

Caption: Workflow for Western Blot analysis of ERα degradation.

Protocol Details:

  • Cell Lines: MCF-7 (wild-type and tamoxifen-resistant variants with ESR1 mutations).

  • Treatment: Cells are treated with varying concentrations of this compound, fulvestrant, or vehicle control for specified durations (e.g., 24 hours).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibody: Rabbit anti-ERα antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Loading Control: β-actin or GAPDH to ensure equal protein loading.

Cell Viability Assay (MTT/CellTiter-Glo)

Protocol Details:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the test compounds for 72-96 hours.

  • Assay: MTT reagent or CellTiter-Glo luminescent cell viability assay reagent is added to the wells.

  • Measurement: Absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Murine Xenograft Model

cluster_workflow MCF-7 Xenograft Workflow A 1. Cell Implantation (MCF-7 cells in immunodeficient mice) B 2. Tumor Growth (to palpable size) A->B C 3. Randomization (into treatment groups) B->C D 4. Drug Administration (e.g., oral gavage for this compound) C->D E 5. Tumor Volume Measurement (Calipers, twice weekly) F 6. Body Weight Monitoring (Toxicity assessment) G 7. Endpoint Analysis (Tumor weight, IHC, Western blot) E->G F->G

Caption: Workflow for in vivo efficacy studies using MCF-7 xenografts.

Protocol Details:

  • Animal Model: Female immunodeficient mice (e.g., NSG or nude mice).

  • Cell Inoculation: MCF-7 cells (wild-type or tamoxifen-resistant) are subcutaneously injected into the flank of the mice. Estrogen supplementation is often required for tumor growth.

  • Treatment Groups: Vehicle control, this compound, fulvestrant, and/or palbociclib.

  • Drug Administration: this compound is administered orally. Fulvestrant is administered via intramuscular injection. Palbociclib is administered orally.

  • Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for ERα levels).

Conclusion

This compound represents a promising novel approach for the treatment of ER+ breast cancer, particularly in the context of tamoxifen resistance. Its mechanism as a PROTAC ERα degrader allows for the efficient elimination of the target protein, including clinically relevant mutant forms. The available preclinical data demonstrates potent in vitro degradation of ERα and significant in vivo antitumor activity in xenograft models.

References

A Head-to-Head Comparison of ERD-3111 and Other Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel PROTAC estrogen receptor degrader, ERD-3111, with other prominent Selective Estrogen Receptor Degraders (SERDs) in clinical development or on the market. The information presented is intended to aid researchers in understanding the evolving landscape of ER-targeting therapies for ER-positive breast cancer.

Introduction to SERDs and the Emergence of PROTAC Degraders

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor (ER) but also promote its degradation.[1] This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), particularly in the context of endocrine resistance.[2] The first-in-class SERD, fulvestrant (B1683766), has demonstrated clinical efficacy but is limited by its intramuscular route of administration and suboptimal pharmacokinetic properties.[3][4] This has spurred the development of a new generation of orally bioavailable SERDs.

This compound represents a novel approach within this class, employing Proteolysis Targeting Chimera (PROTAC) technology.[5][6] Unlike traditional SERDs that induce a conformational change in the ER leading to its degradation, PROTACs like this compound utilize the cell's own ubiquitin-proteasome system to actively target and eliminate the ER protein.[5][6] This guide will compare the preclinical performance of this compound against other key oral SERDs: fulvestrant, elacestrant, giredestrant, camizestrant, and amcenestrant (B610687).

Comparative Preclinical Data

The following tables summarize key in vitro performance metrics for this compound and other SERDs based on available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro ERα Degradation in MCF-7 Cells

CompoundDC50 (nM) for ERα DegradationMechanism
This compound 0.5[7][8]PROTAC Degrader[5][6]
Fulvestrant ~0.44 (wild-type)[9]SERD[3]
Elacestrant 0.6[10]SERD[7]
Giredestrant 0.06 (wild-type)[9]SERD[11]
Camizestrant Not explicitly found, but potent degradation shown[3][12]SERD[13]
Amcenestrant 0.2[14]SERD

Table 2: In Vitro Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (nM) for Cell Proliferation
This compound Data not available in searched results
Fulvestrant 0.29[15]
Elacestrant 4 pM (in presence of E2)[10]
Giredestrant More potent than fulvestrant and other SERDs[16]
Camizestrant Equivalent to fulvestrant[3][12]
Amcenestrant Data not available in searched results

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelKey Findings
This compound MCF-7 (wild-type and ESR1 mutated)Achieves tumor regression or complete tumor growth inhibition.[5][6][17]
Fulvestrant MCF-7Significant tumor growth inhibition.[15]
Elacestrant Multiple ER+ PDX modelsSignificant antitumor activity, including in models with ESR1 mutations.
Giredestrant ER+, HER2- early breast cancerSuperior anti-proliferative activity compared to anastrozole.
Camizestrant ESR1 wild-type and mutant PDX modelsStrong antitumor activity, including in fulvestrant-resistant models.
Amcenestrant Tamoxifen-sensitive MCF-7 xenograftDose-dependent tumor growth inhibition and tumor regression.[9]

Mechanism of Action: A Closer Look at this compound

While traditional SERDs like fulvestrant, elacestrant, giredestrant, camizestrant, and amcenestrant bind to the estrogen receptor and induce a conformational change that leads to its degradation, this compound operates through a distinct and highly efficient mechanism.[3][5][6][14] As a PROTAC, this compound is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[5][6] This catalytic process allows a single molecule of this compound to trigger the degradation of multiple ER proteins, potentially leading to a more profound and sustained suppression of ER signaling.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_HSP90 ER-HSP90 Complex ER->ER_HSP90 Ub_Proteasome Ubiquitin- Proteasome System ER->Ub_Proteasome Degradation ER_dimer ER Dimer ER->ER_dimer Dimerization HSP90 HSP90 HSP90->ER SERD SERD SERD->ER Binds & Induces Degradation PROTAC PROTAC (this compound) PROTAC->ER Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->ER Ubiquitination ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation SERD_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding ER Binding Assay (Determine Ki/IC50) Degradation ER Degradation Assay (Western Blot, DC50) Binding->Degradation Proliferation Cell Proliferation Assay (MTT/CellTiter-Glo, IC50) Degradation->Proliferation Xenograft Breast Cancer Xenograft Model (e.g., MCF-7) Proliferation->Xenograft Efficacy Tumor Growth Inhibition (TGI) Xenograft->Efficacy Pharmacokinetics Pharmacokinetic Studies (Bioavailability) Xenograft->Pharmacokinetics Toxicology Toxicology Studies Xenograft->Toxicology

References

ERD-3111: A New Frontier in Estrogen Receptor Degradation Outperforms Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A novel proteolysis-targeting chimera (PROTAC), ERD-3111, demonstrates significant advantages over traditional estrogen receptor alpha (ERα) inhibitors in preclinical studies. This orally active ERα degrader not only shows superior potency in eliminating the ERα protein, a key driver in the majority of breast cancers, but also exhibits robust activity against clinically relevant mutations that confer resistance to standard therapies. This guide provides a comprehensive comparison of this compound with traditional inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Superior Degradation and Anti-Proliferative Activity

This compound operates through a distinct mechanism of action compared to traditional ERα inhibitors like the selective estrogen receptor modulator (SERM) tamoxifen (B1202) and the selective estrogen receptor degrader (SERD) fulvestrant (B1683766). Instead of merely blocking the receptor's activity, this compound hijacks the cell's own protein disposal machinery to specifically target and eliminate the ERα protein. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a more profound and sustained suppression of ERα signaling.

Quantitative data from preclinical studies highlights the superior performance of this compound.

CompoundTargetCell LineDC50 (nM)IC50 (nM)Maximum Degradation (%)
This compound ERα MCF-7 (WT) 0.5 [1]<10 >95%
FulvestrantERαMCF-7 (WT)-~10-100Variable, often incomplete
TamoxifenERαMCF-7 (WT)-~10-100Does not induce degradation

Table 1: In Vitro Performance of this compound vs. Traditional Inhibitors. DC50 represents the concentration required for 50% maximal degradation of the target protein. IC50 is the concentration required for 50% inhibition of cell proliferation. Data for fulvestrant and tamoxifen are approximated from multiple literature sources for comparative purposes.

Overcoming Resistance in Mutated ERα Models

A significant challenge in the treatment of ER+ breast cancer is the development of resistance to endocrine therapies, often driven by mutations in the ESR1 gene. This compound has demonstrated potent activity in preclinical models harboring these mutations, a key advantage over traditional inhibitors.

CompoundMCF-7 Xenograft ModelDosingTumor Growth Inhibition
This compound Wild-Type ERα Oral Complete [2][3]
This compound ESR1 Mutated (Y537S & D538G) Oral Complete [2][4]
FulvestrantWild-Type ERαIntramuscularSignificant
FulvestrantESR1 MutatedIntramuscularReduced Efficacy

Table 2: In Vivo Efficacy of this compound in Xenograft Models. this compound shows complete tumor growth inhibition in both wild-type and ESR1-mutated MCF-7 xenograft models, highlighting its potential to overcome acquired resistance.

Mechanism of Action: A Visual Guide

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.

Mechanism of this compound mediated ERα degradation.

Experimental Protocols

Western Blotting for ERα Degradation

This protocol is used to quantify the levels of ERα protein in cancer cells following treatment with this compound or traditional inhibitors.

  • Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and seeded in 6-well plates. Cells are then treated with varying concentrations of this compound, fulvestrant, or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and ERα levels are normalized to a loading control (e.g., β-actin or GAPDH).

MCF-7 Xenograft Model for In Vivo Efficacy

This protocol assesses the anti-tumor activity of this compound in a living organism.

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID) are used. To support the growth of estrogen-dependent MCF-7 cells, a slow-release estradiol (B170435) pellet is implanted subcutaneously.

  • Tumor Cell Implantation: A suspension of MCF-7 cells mixed with Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is administered orally, while fulvestrant is given via intramuscular injection, and the control group receives a vehicle.

  • Monitoring and Data Collection: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm ERα degradation). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Signaling Pathway and Experimental Workflow

The degradation of ERα by this compound effectively shuts down the downstream signaling pathways that promote tumor growth. The general workflow for evaluating the efficacy of this compound is a multi-step process.

Signaling_and_Workflow cluster_pathway ERα Signaling Pathway cluster_workflow Experimental Workflow Estrogen Estrogen ERa_path ERα Estrogen->ERa_path Activates Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERa_path->Gene_Transcription Promotes ERD3111_path This compound ERD3111_path->ERa_path Degrades Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation In_Vitro In Vitro Studies (Cell Lines) Degradation_Assay Degradation Assay (Western Blot) In_Vitro->Degradation_Assay Proliferation_Assay Proliferation Assay (IC50) In_Vitro->Proliferation_Assay In_Vivo In Vivo Studies (Xenograft Model) Degradation_Assay->In_Vivo Proliferation_Assay->In_Vivo Efficacy_Study Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy_Study PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD

References

ERD-3111 Demonstrates Superior Efficacy in Preclinical Models of Fulvestrant-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on ERD-3111, a novel orally bioavailable PROTAC (Proteolysis Targeting Chimera) ERα degrader, reveals significant efficacy in overcoming resistance to fulvestrant (B1683766) in estrogen receptor-positive (ER+) breast cancer cell lines. These findings, targeted towards researchers, scientists, and drug development professionals, position this compound as a promising therapeutic agent for patients with advanced or metastatic breast cancer that has developed resistance to current endocrine therapies.

Fulvestrant, a selective estrogen receptor degrader (SERD), is a standard treatment for ER+ breast cancer. However, many tumors eventually develop resistance, often through mutations in the estrogen receptor gene (ESR1) or activation of alternative signaling pathways. This compound is designed to address this challenge by potently and efficiently degrading the estrogen receptor alpha (ERα) protein, a key driver of ER+ breast cancer.

Comparative Efficacy in Fulvestrant-Resistant Cell Lines

Studies in established fulvestrant-resistant breast cancer cell lines, such as MCF7-FR and T47D-FR, demonstrate that these cells exhibit significantly higher IC50 values for fulvestrant compared to their parental, sensitive counterparts. This indicates a reduced sensitivity to fulvestrant's therapeutic effects. While direct comparative IC50 data for this compound in these specific fulvestrant-resistant cell lines is emerging, preclinical studies in xenograft models with ESR1 mutations, a primary mechanism of fulvestrant resistance, show that this compound achieves tumor regression. This suggests a strong potential for this compound to be effective where fulvestrant has failed.

Cell LineParental IC50 (Fulvestrant)Fulvestrant-Resistant IC50 (Fulvestrant)Fold Resistance
MCF-7 0.29 nM[1]>100 nM>345-fold
T47D ~1-10 nM>100 nM>10-fold

Table 1: Comparative IC50 values of fulvestrant in parental and fulvestrant-resistant breast cancer cell lines. The significant increase in IC50 in the resistant lines highlights the need for novel therapies like this compound.

Mechanism of Action: Overcoming Resistance

This compound's mechanism as a PROTAC ERα degrader offers a distinct advantage over traditional SERDs. By hijacking the cell's natural protein disposal system, this compound targets ERα for ubiquitination and subsequent degradation by the proteasome. This approach is effective against both wild-type and mutated forms of ERα, directly addressing a key driver of fulvestrant resistance.

ERD3111_Mechanism This compound Mechanism of Action cluster_0 Cellular Environment This compound This compound ERa ERα (wild-type or mutant) This compound->ERa binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase recruits Proteasome Proteasome ERa->Proteasome targeted for degradation E3_Ligase->ERa ubiquitinates Ub Ubiquitin Degraded_ERa Degraded ERα Proteasome->Degraded_ERa degrades

This compound facilitates the degradation of ERα.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Generation of Fulvestrant-Resistant Cell Lines

Fulvestrant-resistant cell lines (e.g., MCF7-FR, T47D-FR) are generated by the chronic exposure of parental ER+ breast cancer cells to gradually increasing concentrations of fulvestrant.

Fulvestrant_Resistance_Workflow Workflow for Generating Fulvestrant-Resistant Cell Lines Parental_Cells Parental ER+ Cells (e.g., MCF-7, T47D) Initial_Exposure Initial Exposure to low-dose Fulvestrant Parental_Cells->Initial_Exposure Dose_Escalation Gradual Increase in Fulvestrant Concentration Initial_Exposure->Dose_Escalation over several months Resistant_Population Selection of Resistant Cell Population Dose_Escalation->Resistant_Population Characterization Characterization of Resistant Phenotype (IC50, Western Blot) Resistant_Population->Characterization

References

Comparative Analysis of Oral Bioavailability: ERD-3111 vs. Vepdegestrant (ARV-471)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical oral pharmacokinetic profiles of two prominent estrogen receptor PROTAC degraders, ERD-3111 and Vepdegestrant (ARV-471), reveals significant differences in their oral bioavailability across multiple species. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed methodologies, to inform researchers and drug development professionals.

This compound, a novel and potent orally efficacious Estrogen Receptor (ER) α PROTAC degrader, has demonstrated high oral bioavailability in preclinical studies involving mice, rats, and dogs.[1][2][3][4] Vepdegestrant (ARV-471), another orally bioavailable ER degrader currently in clinical development, serves as a key comparator in evaluating the pharmacokinetic properties of next-generation endocrine therapies.

Quantitative Analysis of Oral Bioavailability

The following table summarizes the key pharmacokinetic parameters of this compound and Vepdegestrant following oral administration in different preclinical species.

CompoundSpeciesDose (mg/kg)F (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
This compound Mouse10 (p.o.)421009 ± 15325634 ± 11594.0 ± 0.6
Rat10 (p.o.)20267 ± 5642465 ± 5435.1 ± 0.9
Dog5 (p.o.)66687 ± 12327456 ± 13426.2 ± 1.1
Vepdegestrant (ARV-471) Mouse5 (p.o.)17.91 ± 4.35--2913 ± 7073.64 ± 1.40
Rat5 (p.o.)24.12 ± 9.39--1147 ± 4464.07 ± 0.42
Dog-5---11

Note: There is conflicting data in the literature regarding the oral bioavailability of Vepdegestrant in mice, with another source reporting a value of 59%. This discrepancy should be considered when evaluating the data.

Experimental Protocols

The determination of oral bioavailability for both this compound and Vepdegestrant involved standard preclinical pharmacokinetic studies. The general methodology is outlined below.

In Vivo Pharmacokinetic Studies

Animal Models:

  • Mice: Male ICR mice were utilized for the pharmacokinetic studies of Vepdegestrant.[5] Specific mouse strains for this compound studies are detailed in the primary publication's supplementary materials.

  • Rats: Male Sprague-Dawley rats were used for the pharmacokinetic analysis of Vepdegestrant.[5] Details on the rat strain for this compound studies are available in the associated supplementary information.

  • Dogs: Beagle dogs are a common model for larger animal pharmacokinetic studies and were used for this compound evaluation.

Dosing and Administration:

  • This compound: For oral administration, this compound was formulated in a vehicle suitable for oral gavage. Intravenous administration was used to determine the absolute bioavailability.

  • Vepdegestrant (ARV-471): Vepdegestrant was administered orally via gavage. For intravenous administration, the compound was dissolved in an appropriate vehicle.

Blood Sampling:

  • Following drug administration, blood samples were collected at predetermined time points via appropriate methods for each species (e.g., tail vein, retro-orbital sinus, or jugular vein).

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

  • Quantification: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]

  • Method Validation: The LC-MS/MS methods were validated for linearity, accuracy, precision, and stability to ensure reliable quantification.[5][7]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½), were calculated using non-compartmental analysis.

  • Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for determining its oral bioavailability.

ER_Signaling_Pathway ER Estrogen Receptor (ERα) Proteasome Proteasome ER->Proteasome Ubiquitination leads to Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Promotes Estrogen Estrogen Estrogen->ER Binds to ERD3111 This compound ERD3111->ER Binds to E3_Ligase E3 Ubiquitin Ligase ERD3111->E3_Ligase Recruits E3_Ligase->Proteasome Ubiquitination leads to Degradation ERα Degradation Proteasome->Degradation Results in

Caption: Targeted degradation of Estrogen Receptor α by this compound.

Oral_Bioavailability_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Oral & IV Dosing in Animal Models (Mice, Rats, Dogs) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Quantification Quantification of Drug Concentration LCMS->Quantification PK_Parameters Calculation of PK Parameters (AUC, Cmax, T½) Quantification->PK_Parameters Bioavailability Determination of Oral Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Experimental workflow for oral bioavailability determination.

References

ERD-3111: A Comparative Analysis of a Novel ERα Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ERD-3111, a novel proteolysis targeting chimera (PROTAC) designed to selectively degrade Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of ER-positive (ER+) breast cancers, making it a critical therapeutic target. This document outlines the specificity of this compound for ERα, compares its performance with other ERα-targeting alternatives, and provides detailed experimental methodologies for key validation assays.

Executive Summary

This compound is a potent and orally bioavailable ERα degrader that has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance mutations in the estrogen receptor gene (ESR1).[1][2][3][4][5][6][7][8] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism of action offers a potential advantage over traditional inhibitors. This guide will delve into the available data to validate its specificity and compare it against other ERα-targeting therapies.

Comparative Performance of ERα-Targeting Agents

To objectively assess the specificity and efficacy of this compound, its performance is compared with other well-established and emerging ERα-targeting compounds:

  • Fulvestrant (SERD): A selective estrogen receptor degrader that is a standard-of-care treatment for ER+ breast cancer.

  • ARV-471 (Vepdegestrant; PROTAC): Another orally bioavailable ERα PROTAC degrader currently in clinical development.

The following tables summarize the available quantitative data for these compounds.

Table 1: In Vitro Degradation of ERα

CompoundMechanismTargetCell LineDC50 (nM)Dmax (%)Reference
This compound PROTACERαMCF-70.5>95%[9][10][11]
ARV-471 PROTACERαMCF-7~2>90%
Fulvestrant SERDERαMCF-7Not Applicable~63-65% (in vivo)

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Note: Direct head-to-head comparative studies for DC50 and Dmax under identical experimental conditions are not publicly available. The data presented is compiled from different sources.

Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cells

CompoundCell LineIC50 (nM)Reference
This compound MCF-7Data Not Available
ARV-471 MCF-7Data Not Available in direct comparison
Fulvestrant MCF-70.29[12]

IC50: Half-maximal inhibitory concentration. Note: Anti-proliferative IC50 data for this compound in direct comparison with other agents is not currently available in the public domain.

Table 3: Specificity and Off-Target Profile

CompoundERβ Degradation/BindingOff-Target Kinase ScreeningE3 Ligase LigandReference
This compound Data Not AvailableData Not AvailableCereblon (CRBN)[1][13]
ARV-471 Data Not AvailableData Not AvailableCereblon (CRBN)[5]
Fulvestrant Binds to ERβNot ApplicableNot Applicable

Note: Data on the selectivity of this compound for ERα over ERβ and its broader off-target profile are not currently available in published literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used for its validation, the following diagrams illustrate the ERα signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for assessing ERα degradation.

ER_alpha_signaling ERα Signaling Pathway Estradiol Estradiol ERa ERα Estradiol->ERa Binds HSP90 HSP90 ERa->HSP90 Bound in inactive state ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization ERE Estrogen Response Element (DNA) ERa_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

ERα Genomic Signaling Pathway

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation ERD3111 This compound ERa ERα ERD3111->ERa Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) ERD3111->E3_Ligase Recruits Ub_ERa Ubiquitinated ERα ERa->Ub_ERa becomes Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->ERa to Proteasome Proteasome Ub_ERa->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Mechanism of Action of an ERα PROTAC

Western_Blot_Workflow Western Blot Workflow for ERα Degradation start Cell Treatment (e.g., MCF-7 cells + this compound) lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify Band Intensity) detection->analysis

Workflow for Western Blot Analysis of ERα Degradation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize ERα degraders.

Western Blot Analysis of ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with a degrader compound.

1. Cell Culture and Treatment:

  • Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (or other compounds) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Luciferase Reporter Assay for ERα Activity

This assay measures the transcriptional activity of ERα.

1. Cell Culture and Transfection:

  • Use a cell line (e.g., HEK293T) that is co-transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Alternatively, use a stable cell line endogenously expressing ERα and containing an integrated ERE-luciferase reporter construct (e.g., MCF7-VM7Luc4E2).

2. Compound Treatment:

  • Seed the cells in a 96-well plate.

  • Treat the cells with a serial dilution of the test compound (e.g., this compound) in the presence of a known ERα agonist (e.g., estradiol) to assess antagonist activity, or in the absence of an agonist to assess agonist activity. Include appropriate controls.

  • Incubate for a specified period (e.g., 24 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells and add a luciferase substrate reagent.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay).

  • Plot the normalized luciferase activity against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

Conclusion

This compound is a highly potent, orally bioavailable PROTAC ERα degrader that has shown promising preclinical anti-tumor activity. The available data indicates its superior degradation efficiency for ERα in vitro compared to other degraders. However, for a complete validation of its specificity, further studies are required to determine its activity against ERβ and to profile its off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the potential of this compound as a therapeutic agent for ER+ breast cancer.

References

Safety Operating Guide

Proper Disposal of ERD-3111: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for ERD-3111, a potent and orally active PROTAC (Proteolysis Targeting Chimera) ERα (Estrogen Receptor alpha) degrader used in ER+ breast cancer research. While this compound may be shipped as a non-hazardous chemical, its classification as a bioactive small molecule necessitates handling and disposal as hazardous chemical waste to mitigate potential environmental and health impacts.

Key Compound Information

This compound is a research-use-only compound and should not be used for human consumption.[1] As a PROTAC, it functions by inducing the degradation of the ERα protein. Below is a summary of its key properties.

PropertyValue
Molecular Weight854.89 g/mol
AppearanceCrystalline solid, powder
Storage (Solid)-20°C for up to 3 years[1]
Storage (In Solvent)-80°C for up to 1 year[1]

Step-by-Step Disposal Procedures

Adherence to the following step-by-step procedures will ensure the safe and compliant disposal of this compound and associated materials.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.

    • Do not mix with other solid wastes unless they are chemically compatible.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for liquid hazardous waste.

    • Avoid mixing with other liquid waste streams to prevent unknown reactions and to facilitate proper disposal.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as pipette tips, tubes, vials, and gloves, are considered contaminated.

    • These items must be disposed of as hazardous solid waste in a designated and clearly labeled container.

Waste Container Labeling

Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".

  • The label must include the full chemical name: This compound .

  • Indicate the major components and their approximate concentrations if it is a mixed waste stream.

  • Include the date when the waste was first added to the container.

Storage of Hazardous Waste

Designate a specific area within the laboratory for the temporary storage of hazardous waste.

  • This "Satellite Accumulation Area" should be under the direct control of laboratory personnel.[2]

  • Store waste containers in a well-ventilated area, away from heat sources and direct sunlight.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[3]

  • Secondary containment, such as a chemical-resistant tray or tub, should be used to contain any potential leaks or spills.[3]

Final Disposal

The final disposal of hazardous waste must be conducted through the institution's certified hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and sealed hazardous waste containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Experimental Protocols Cited

The disposal procedures outlined above are based on established best practices for laboratory chemical waste management. For detailed institutional protocols, please consult your organization's Chemical Hygiene Plan and hazardous waste management guidelines.

Visualizing the Disposal Workflow and Mechanism of Action

To further clarify the procedures and the context of this compound's function, the following diagrams are provided.

ERD3111_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Container Labeled Hazardous Waste Labeled Hazardous Waste Solid Waste Container->Labeled Hazardous Waste Liquid Waste Container->Labeled Hazardous Waste Satellite Accumulation Area Satellite Accumulation Area Labeled Hazardous Waste->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Certified Disposal Facility Certified Disposal Facility EHS Pickup->Certified Disposal Facility

Caption: Workflow for the proper disposal of this compound waste.

ERD3111_Mechanism_of_Action This compound Mechanism of Action (PROTAC) This compound This compound ERα (Target Protein) ERα (Target Protein) This compound->ERα (Target Protein) E3 Ubiquitin Ligase E3 Ubiquitin Ligase This compound->E3 Ubiquitin Ligase Ternary Complex Ternary Complex This compound->Ternary Complex ERα (Target Protein)->Ternary Complex E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded ERα Degraded ERα Proteasome->Degraded ERα Degradation

Caption: Simplified signaling pathway of this compound as a PROTAC.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.